2-Chloro-4-(trifluoromethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBZHFCXIXOBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378777 | |
| Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-47-3 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146533-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide (CAS 146533-47-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide (CAS 146533-47-3), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, a representative synthesis protocol, and its significant role as a building block in the development of therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. The guide also explores the broader biological significance of the trifluoromethyl and benzenesulfonamide moieties, providing insights into potential mechanisms of action and therapeutic applications.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 146533-47-3 | [Source] |
| Molecular Formula | C₇H₅ClF₃NO₂S | [Source] |
| Molecular Weight | 259.63 g/mol | [Source] |
| Melting Point | 169-171 °C | [Source] |
| Boiling Point | 325.5 °C at 760 mmHg (Predicted) | [Source] |
| Density | 1.584 g/cm³ (Predicted) | [Source] |
| Flash Point | 150.7 °C (Predicted) | [Source] |
| Purity | ≥95% | [Source] |
Synthesis
Representative Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%) or ammonia gas
-
A suitable inert solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride in a suitable inert solvent (e.g., Dichloromethane). Cool the solution to 0-5 °C using an ice bath.
-
Ammonolysis: Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution of the sulfonyl chloride. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
If a precipitate (the product) has formed, collect it by filtration, wash with cold water, and then with a small amount of cold solvent to remove impurities.
-
If the product remains in the organic phase, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, toluene) to obtain the purified this compound.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Determine the melting point.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Significance and Applications
While direct biological studies on this compound are limited in publicly accessible literature, its primary significance lies in its role as a crucial intermediate in the synthesis of high-value pharmaceutical compounds.
Intermediate in the Synthesis of COX-2 Inhibitors (e.g., Celecoxib)
This compound and its derivatives are key building blocks in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The most notable example is Celecoxib, which is used to treat the pain and inflammation of osteoarthritis, rheumatoid arthritis, and other conditions. The trifluoromethylphenyl and sulfonamide moieties are essential pharmacophores for the selective inhibition of the COX-2 enzyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects.
The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final drug molecule, improving its pharmacokinetic profile.[1] The sulfonamide group is critical for binding to the active site of the COX-2 enzyme.[2]
The COX-2 Signaling Pathway
The therapeutic effect of COX-2 inhibitors is achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.
Potential Biological Activities of Trifluoromethyl-Containing Benzenesulfonamides
The structural motifs present in this compound suggest potential for a broader range of biological activities, which is an active area of research in medicinal chemistry.
-
Anticancer Activity: The trifluoromethyl group is known to enhance the anticancer properties of various compounds.[3] Benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many tumors.[2]
-
Antimicrobial Activity: The sulfonamide functional group is the basis for sulfa drugs, the first class of synthetic antibacterial agents. The trifluoromethyl group can enhance the antimicrobial potency of compounds.[3]
-
Antiviral Activity: Trifluoromethyl-containing compounds have been developed as effective antiviral agents.[3]
-
Other Therapeutic Areas: The versatility of the benzenesulfonamide scaffold allows for its use in developing drugs for a variety of other conditions.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its primary importance lies in its role as a key building block for the synthesis of COX-2 inhibitors like Celecoxib. The presence of the trifluoromethyl and benzenesulfonamide moieties imparts desirable physicochemical and pharmacological properties to the final drug products. Further research into derivatives of this compound may lead to the discovery of new therapeutic agents with a wide range of biological activities. This technical guide serves as a foundational resource for researchers and professionals working with this important chemical entity.
References
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. The information is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.
Molecular Structure and Properties
This compound is a halogenated aromatic sulfonamide with the chemical formula C₇H₅ClF₃NO₂S.[1][2] Its molecular structure consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a sulfonamide group.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 259.64 g/mol | [1][3][4] |
| CAS Number | 146533-47-3 | [1][3][4] |
| Melting Point | 169-171 °C | [1][4] |
| Boiling Point | 325.5 °C at 760 mmHg | [1] |
| Density | 1.584 g/cm³ | [1] |
| Appearance | Solid | [4] |
| SMILES | N--INVALID-LINK--(=O)c1ccc(cc1Cl)C(F)(F)F | [3] |
Synthesis
A plausible synthetic route to this compound starts from the commercially available 2-chloro-4-(trifluoromethyl)aniline. The synthesis involves a two-step process: conversion of the aniline to the corresponding benzenesulfonyl chloride, followed by amination to the sulfonamide.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
This step is a modification of the standard procedure for the synthesis of arylsulfonyl chlorides from anilines via a diazonium salt intermediate.
-
Materials:
-
2-Chloro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Ice
-
Toluene
-
-
Procedure:
-
A solution of 2-chloro-4-(trifluoromethyl)aniline in a mixture of concentrated HCl and water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of sulfur dioxide in glacial acetic acid is prepared and saturated. Copper(I) chloride is added as a catalyst.
-
The cold diazonium salt solution is slowly added to the sulfur dioxide solution, and the reaction mixture is stirred at room temperature.
-
After the reaction is complete, the mixture is poured into ice water, and the product is extracted with toluene.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. The product can be further purified by vacuum distillation.
-
Step 2: Synthesis of this compound
This step involves the amination of the sulfonyl chloride.
-
Materials:
-
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
The crude 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride is dissolved in dichloromethane.
-
The solution is added dropwise to an excess of cold, concentrated ammonium hydroxide with vigorous stirring.
-
The reaction mixture is stirred for several hours at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
-
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Aromatic H ortho to SO₂NH₂ |
| ~ 7.6 - 7.7 | dd | 1H | Aromatic H meta to SO₂NH₂ |
| ~ 7.5 - 7.6 | d | 1H | Aromatic H ortho to Cl |
| ~ 5.0 - 6.0 | br s | 2H | SO₂NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 142 | C-SO₂NH₂ |
| ~ 135 - 137 | C-Cl |
| ~ 132 - 134 (q) | C-CF₃ |
| ~ 125 - 130 | Aromatic CH |
| ~ 122 - 125 (q) | -CF₃ |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 - 3200 | N-H stretch (sulfonamide) |
| ~ 1600 - 1450 | C=C stretch (aromatic) |
| ~ 1350 - 1300 | S=O stretch (asymmetric) |
| ~ 1180 - 1140 | S=O stretch (symmetric) |
| ~ 1300 - 1100 | C-F stretch |
| ~ 800 - 700 | C-Cl stretch |
Mass Spectrometry (MS):
| m/z | Assignment |
| 259/261 | [M]⁺ (isotopic pattern for Cl) |
| 195/197 | [M - SO₂]⁺ |
| 180 | [M - SO₂NH₂]⁺ |
| 145 | [C₆H₃ClCF₃]⁺ |
Potential Biological Activity and Signaling Pathways
Benzenesulfonamides are a well-established class of compounds with a wide range of biological activities. Notably, they are known to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5][6][7][8][9] The presence of a trifluoromethyl group can enhance the inhibitory potency and selectivity of sulfonamides against specific CA isoforms.
Carbonic Anhydrase Inhibition:
This compound is a potential inhibitor of carbonic anhydrases. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition. Different CA isoforms are implicated in various diseases, including glaucoma, edema, and some types of cancer. Therefore, this compound could be a valuable lead for the development of novel therapeutic agents targeting specific CA isoforms.
Signaling Pathway:
The inhibition of carbonic anhydrase can impact several downstream signaling pathways. For instance, in cancer, the overexpression of certain CA isoforms (e.g., CA IX and CA XII) is associated with tumor progression and metastasis. These enzymes help maintain the acidic tumor microenvironment, which promotes cancer cell survival and invasion. By inhibiting these CAs, this compound could potentially disrupt this acidic microenvironment and thereby inhibit tumor growth.
Caption: Inhibition of Carbonic Anhydrase by this compound.
Conclusion
This compound is a compound with significant potential in medicinal chemistry and drug discovery. Its structural features suggest that it may act as a potent and selective inhibitor of carbonic anhydrases, making it a valuable candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer. The synthetic route is accessible, and its physicochemical properties are well-defined. Further experimental studies are warranted to fully elucidate its spectroscopic characteristics, three-dimensional structure, and biological activity profile.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound [stenutz.eu]
- 4. 146533-47-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] This document details the synthetic pathway, experimental protocols, and in-depth characterization of the final product.
Introduction
This compound is a substituted aromatic sulfonamide. The presence of a chloro group and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. This is followed by the amination of the sulfonyl chloride to yield the desired sulfonamide.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
A robust method for the synthesis of arylsulfonyl chlorides from anilines involves diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) salt.[2]
Materials:
-
2-Chloro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Ice
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a beaker equipped with a mechanical stirrer, dissolve 2-chloro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the mixture to -10°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C. Stir for an additional 45 minutes after the addition is complete.
-
In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas. Add copper(I) chloride to this solution and continue bubbling SO₂ until the suspension turns from yellow-green to blue-green. Cool this mixture in an ice bath.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture. Control the foaming with the addition of a small amount of diethyl ether. The temperature should not exceed 30°C.
-
After the addition is complete, pour the reaction mixture into a large volume of ice water and stir until the ice melts.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until neutral, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. The product can be further purified by vacuum distillation.
Synthesis of this compound
The conversion of the sulfonyl chloride to the sulfonamide is achieved by reaction with an ammonia source.
Materials:
-
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
-
Aqueous Ammonia (e.g., 28-30%)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.
Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClF₃NO₂S | [1][3] |
| Molecular Weight | 259.64 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 169-171 °C | [3] |
| Boiling Point (Predicted) | 325.5 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.584 g/cm³ | [1] |
Spectroscopic Data:
-
¹³C NMR: Specific experimental data is not available. The carbon spectrum would show signals for the six aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the sulfonamide group, including N-H stretching vibrations (around 3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (259.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.
Logical Workflow for Characterization
Caption: Logical workflow for the characterization of the final product.
Conclusion
This technical guide outlines a reliable synthetic route and the expected characterization profile for this compound. The provided experimental protocols are based on established chemical principles for the synthesis of analogous compounds. While specific, experimentally determined spectroscopic data for the target molecule is not widely published, the expected spectral features have been described. This information serves as a valuable resource for researchers and scientists engaged in the synthesis and utilization of this important chemical intermediate.
References
In-Depth Technical Guide to the Chemical Reactivity of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity profile of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its synthesis, reactivity with various nucleophiles, and participation in cross-coupling reactions. The information is presented with a focus on experimental protocols and quantitative data to support research and development activities.
Chemical Properties and Safety Information
This compound is a white solid with a melting point of 169-171 °C.[1] It is classified as an irritant and requires careful handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃NO₂S | [1] |
| Molecular Weight | 259.64 g/mol | [1] |
| Melting Point | 169-171 °C | [1] |
| Boiling Point | 325.5 °C at 760 mmHg | [1] |
| Density | 1.584 g/cm³ | [1] |
| pKa (predicted) | 9.26 ± 0.60 | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
Safety Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis
The synthesis of this compound typically proceeds via a two-step process starting from 1-chloro-4-(trifluoromethyl)benzene. The key intermediate is the corresponding sulfonyl chloride.
Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
The primary method for the synthesis of the sulfonyl chloride intermediate is the chlorosulfonation of 1-chloro-4-(trifluoromethyl)benzene.
DOT Script:
Caption: Synthesis of the sulfonyl chloride intermediate.
Experimental Protocol (Adapted from a similar synthesis):
To a stirred solution of 1-chloro-4-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent such as chloroform, chlorosulfonic acid (3-5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched by carefully pouring it onto crushed ice. The product, 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, is then extracted with an organic solvent, washed, dried, and purified.
Synthesis of this compound
The final step is the amination of the sulfonyl chloride.
DOT Script:
Caption: Amination of the sulfonyl chloride.
Experimental Protocol (General Procedure):
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (THF). The solution is cooled to 0 °C, and an excess of aqueous ammonia is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound, which can be further purified by recrystallization.
Chemical Reactivity
The reactivity of this compound is primarily centered around the acidic proton of the sulfonamide group and the potential for nucleophilic aromatic substitution at the chlorinated benzene ring.
Acidity and N-Alkylation/N-Arylation
The sulfonamide proton is acidic, with a predicted pKa of approximately 9.26, due to the electron-withdrawing nature of the sulfonyl group.[1] This allows for deprotonation with a suitable base to form a nucleophilic anion, which can then be reacted with various electrophiles.
DOT Script:
Caption: General workflow for N-substitution.
Experimental Protocol for N-Alkylation (General):
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF, a base like potassium carbonate or sodium hydride (1.1-1.5 equivalents) is added. The mixture is stirred at room temperature for a short period to ensure complete deprotonation. The alkylating agent (e.g., an alkyl halide, 1.1 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is worked up by pouring into water and extracting the product with an organic solvent.
Reactions with Amines (leading to N-substituted sulfonamides)
The precursor, 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, readily reacts with primary and secondary amines to form N-substituted sulfonamides. This is a fundamental reaction in the synthesis of many biologically active molecules.
Experimental Protocol (Adapted for a primary amine):
To a solution of a primary amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, a solution of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in DCM is added dropwise. The reaction is stirred at 0 °C for one hour and then at room temperature overnight. The reaction is quenched with water, and the product is extracted. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude product can be purified by column chromatography.
Potential for Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing trifluoromethyl and sulfonyl groups on the benzene ring can activate the chloro-substituent towards nucleophilic aromatic substitution, although this typically requires strong nucleophiles and/or harsh reaction conditions.
Cross-Coupling Reactions
The aryl chloride moiety of this compound can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for further diversification of the molecular scaffold.
DOT Script:
Caption: Potential Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a versatile chemical intermediate with a rich reactivity profile. Its sulfonamide group allows for a variety of N-functionalization reactions, while the aryl chloride provides a handle for carbon-carbon bond formation through cross-coupling chemistry. The information and protocols provided in this guide are intended to facilitate its use in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research into its reactivity with a broader range of nucleophiles and its application in various catalytic systems is warranted.
References
An In-depth Technical Guide on the Solubility of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for determining its solubility in various organic solvents. Methodologies such as gravimetric analysis and UV-Vis spectrophotometry are discussed, providing researchers with the necessary framework to generate reliable solubility data. Furthermore, this guide presents a general synthesis pathway for sulfonamides to illustrate a relevant experimental workflow.
Introduction
This compound (CAS RN: 146533-47-3) is a sulfonamide derivative with the molecular formula C7H5ClF3NO2S.[1] Its structural features, including the chloro and trifluoromethyl groups, impart unique chemical and biological properties, making it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.
Solubility data is fundamental for:
-
Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.
-
Crystallization and Purification: Developing effective purification strategies based on differential solubility.
-
Formulation Development: Designing stable and effective formulations for pharmaceutical and agrochemical products.
-
Analytical Method Development: Preparing standards and samples for analytical techniques such as chromatography.
This guide aims to bridge the gap in the available literature by providing detailed methodologies for researchers to determine the solubility of this compound in a range of organic solvents.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 146533-47-3 | [2][3][4] |
| Molecular Formula | C7H5ClF3NO2S | [1] |
| Molecular Weight | 259.64 g/mol | [2] |
| Melting Point | 169-171 °C | [2] |
| Appearance | Solid (form not specified) | |
| Purity | ≥95% (typical) |
Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| e.g., Acetone | e.g., 25 | Data Not Available | e.g., Gravimetric |
| e.g., Ethanol | e.g., 25 | Data Not Available | e.g., Gravimetric |
| e.g., Dichloromethane | e.g., 25 | Data Not Available | e.g., UV-Vis |
| e.g., Toluene | e.g., 25 | Data Not Available | e.g., Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | e.g., Gravimetric |
| e.g., Methanol | e.g., 25 | Data Not Available | e.g., UV-Vis |
Experimental Protocols for Solubility Determination
Researchers can employ several well-established methods to determine the solubility of this compound. The choice of method may depend on the required accuracy, the properties of the solvent, and the available equipment.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent.[5][6][7][8] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
4.1.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass
-
Drying oven
-
Filtration apparatus (e.g., syringe filters)
4.1.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved microparticles.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the evaporating dish.
-
Drying and Weighing: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant weight is achieved.
-
Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of solution withdrawn) x 100
UV-Vis Spectrophotometric Method
This method is suitable when the solute has a distinct chromophore and the solvent is transparent in the corresponding UV-Vis region. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.
4.2.1. Materials and Equipment
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound
-
Selected organic solvents (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Thermostatic shaker or water bath
-
Filtration apparatus
4.2.2. Procedure
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions and Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
Prepare Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution at a constant temperature.
-
Sample Preparation and Measurement: Withdraw a filtered aliquot of the saturated solution. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Mandatory Visualizations
General Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: General workflow for solubility determination.
General Synthesis of Sulfonamides
This diagram illustrates a common synthetic route for producing sulfonamides, which is relevant to the production of this compound. Sulfonamides are typically prepared by the reaction of a sulfonyl chloride with ammonia or an amine.[9]
References
- 1. Cas 146533-47-3,this compound | lookchem [lookchem.com]
- 2. 146533-47-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its key physical properties, details the standard experimental protocols for their determination, and presents logical workflows for these procedures.
Core Physicochemical Data
The accurate determination of melting and boiling points is fundamental in verifying the purity and identity of a chemical compound.[1][2] The following table summarizes the key physical constants for this compound.
| Property | Value | Conditions |
| Melting Point | 169-171°C | Not Specified |
| Boiling Point | 325.5°C | at 760 mmHg |
Table 1: Physicochemical Properties of this compound.[1]
Experimental Protocols
While the precise experimental conditions used to determine the cited values are not detailed in the available literature, the following sections describe the standard, widely accepted laboratory protocols for measuring the melting and boiling points of a solid organic compound such as this compound.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[1][3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced significantly, to about 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[4]
-
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. For a pure compound, this range is typically narrow, often 0.5-1°C.[2]
Boiling Point Determination (Thiele Tube Method)
For high-boiling-point solids, the boiling point is determined under specific pressure conditions. The Thiele tube method is a convenient approach for this measurement on a small scale.[5][6]
Apparatus:
-
Thiele tube
-
High-temperature heating oil (e.g., mineral oil or silicone oil)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Apparatus Assembly: A capillary tube is placed, sealed-end up, inside the test tube containing the sample. The test tube is then attached to a thermometer.
-
Thiele Tube Setup: The Thiele tube is filled with heating oil, and the thermometer-test tube assembly is immersed in the oil.[5][7]
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[6]
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[6][7] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[8]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. westlab.com [westlab.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. thinksrs.com [thinksrs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. cdn.juniata.edu [cdn.juniata.edu]
In-Depth Technical Guide: Safety Data for 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a comprehensive summary of publicly available safety information for 2-Chloro-4-(trifluoromethyl)benzenesulfonamide (CAS No. 146533-47-3). It is intended for informational purposes for a technical audience and should not be substituted for a formal Safety Data Sheet (SDS) provided by a chemical supplier. Many sources indicate that the toxicological properties of this compound have not been fully investigated. Always consult the most recent SDS from your supplier before handling this chemical and adhere to all appropriate laboratory safety protocols.
Chemical Identification and Physical Properties
This compound is a sulfonamide derivative that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring both a chloro and a trifluoromethyl group, imparts unique chemical and biological properties.
| Property | Value | Reference |
| CAS Number | 146533-47-3 | [1][2][3][4] |
| Molecular Formula | C₇H₅ClF₃NO₂S | [1][2][3][4] |
| Molecular Weight | 259.64 g/mol | [2][4] |
| Appearance | Solid (form not specified) | [4] |
| Melting Point | 169-171 °C | [2] |
| Boiling Point | 325.5 °C at 760 mmHg | [5] |
| Density | 1.584 g/cm³ | [5] |
| Flash Point | 150.7 °C | [5] |
| Vapor Pressure | 0.000229 mmHg at 25°C | [5] |
| Refractive Index | 1.51 | [5] |
| pKa | 9.26 ± 0.60 (Predicted) | [5] |
| Solubility | No data available | [5] |
Hazard Identification and Classification
Based on available information, this compound is classified as an irritant. However, comprehensive toxicological data is not publicly available. The GHS hazard statements for a related compound, 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, suggest potential for severe skin and eye damage. Given the structural similarity, a cautious approach is warranted.
GHS Hazard Classification (Inferred from related compounds and supplier information):
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 (Irritant) |
| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) |
Hazard Statements (from suppliers):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Codes (Older System): Xi (Irritant)[5]
The following diagram provides a summary of the potential hazards associated with this chemical.
Toxicological Information
A critical gap in the publicly available data for this compound is the lack of detailed toxicological studies. Most supplier safety data sheets explicitly state that the toxicological properties have not been thoroughly investigated. Therefore, no quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation exposure are available.
General Information from Supplier SDS:
-
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
-
Prolonged or repeated exposure may cause irritation.
In the absence of specific data, it is prudent to handle this compound as potentially hazardous.
Experimental Protocols
No specific experimental protocols for the safety testing of this compound were found in the public domain. For researchers needing to conduct such studies, established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals should be followed.
General Approach for Preliminary Toxicity Screening of a Novel Sulfonamide (Illustrative):
-
In Vitro Cytotoxicity Assays:
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) assay using relevant cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for nephrotoxicity).
-
Procedure: Cells are cultured and exposed to a range of concentrations of the test compound. Cell viability is then measured spectrophotometrically.
-
-
Genotoxicity Assays:
-
Method: Ames test (bacterial reverse mutation assay) using various strains of Salmonella typhimurium to detect point mutations.
-
Procedure: Bacteria are exposed to the test compound with and without metabolic activation (S9 mix) and revertant colonies are counted.
-
-
Acute Oral Toxicity (In Vivo - if necessary and ethically approved):
-
Method: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Procedure: A single dose of the compound is administered to rodents, and animals are observed for signs of toxicity and mortality over a set period.
-
The following diagram illustrates a general workflow for assessing the safety of a new chemical entity.
Safe Handling and Personal Protective Equipment (PPE)
Given the irritant nature of this compound and the lack of comprehensive toxicological data, stringent safety precautions should be implemented.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and after any sign of contamination.
-
Respiratory Protection: If working with fine powders or in a situation where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
The following diagram outlines a logical workflow for the safe handling of this chemical in a laboratory setting.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with this or structurally related compounds. The information presented herein includes tabulated spectral data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR-relevant relationships.
Introduction
This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a key component in a variety of pharmaceuticals, including antibacterial, and anti-inflammatory agents. A thorough understanding of the spectral characteristics of this molecule is crucial for its identification, purity assessment, and the study of its interactions in biological systems. NMR spectroscopy is an unparalleled tool for elucidating the molecular structure and electronic environment of such compounds. This guide focuses on the detailed analysis of its ¹H and ¹³C NMR spectra.
Predicted NMR Spectral Data
Due to the limited availability of experimentally acquired and published NMR data for this compound, the following spectral data has been generated using advanced computational prediction tools. These predictions are based on established algorithms that analyze the molecule's topology and electronic structure to estimate chemical shifts and coupling constants.
¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons of the sulfonamide group. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and sulfonamide groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.1-8.3 | d | ~2.0 | 1H | H-3 |
| ~7.8-8.0 | dd | ~8.5, ~2.0 | 1H | H-5 |
| ~7.6-7.8 | d | ~8.5 | 1H | H-6 |
| ~7.5 (broad) | s | - | 2H | -SO₂NH₂ |
Note: The chemical shift of the -SO₂NH₂ protons can be highly variable and may be influenced by solvent, concentration, and temperature.
¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts are significantly affected by the nature and position of the substituents on the benzene ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~142-144 | C-1 |
| ~135-137 | C-2 |
| ~128-130 (q, J ≈ 3-4 Hz) | C-3 |
| ~132-134 (q, J ≈ 33-35 Hz) | C-4 |
| ~125-127 (q, J ≈ 3-4 Hz) | C-5 |
| ~129-131 | C-6 |
| ~122-124 (q, J ≈ 270-273 Hz) | -CF₃ |
Note: The carbon signals of the trifluoromethyl group and the adjacent aromatic carbons are expected to show quartet (q) splitting due to coupling with the fluorine atoms.
Experimental Protocols
The following section outlines the standard experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: A deuterated solvent that readily dissolves the compound should be chosen. Common choices include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those of the sulfonamide group.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the tube is free from scratches or defects that could affect the magnetic field homogeneity.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent or used as an external reference.
NMR Instrument Parameters
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) to achieve good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 4-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This involves apodization (e.g., exponential multiplication), phasing, baseline correction, and referencing to the internal standard.
Visualization
The following diagrams provide a visual representation of the molecular structure and the expected NMR spectral features.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Data
The fragmentation of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide under mass spectrometry, particularly with electrospray ionization (ESI) and collision-induced dissociation (CID), is anticipated to follow characteristic pathways observed for aromatic sulfonamides. The molecular weight of this compound is 259.63 g/mol , with a molecular formula of C₇H₅ClF₃NO₂S.[2][3]
Key fragmentation pathways for aromatic sulfonamides include the cleavage of the S-N bond and the neutral loss of sulfur dioxide (SO₂).[4][5] The presence of an electron-withdrawing chlorine atom at the ortho position to the sulfonyl group is known to promote the extrusion of SO₂.[4]
The predicted major fragment ions for this compound are summarized in the table below. These predictions are based on the known fragmentation behavior of analogous compounds.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 260.98 (35Cl) / 262.98 (37Cl) | [M+H]⁺ | - | C₇H₆ClF₃NO₂S⁺ |
| 196.98 (35Cl) / 198.98 (37Cl) | [M+H - SO₂]⁺ | SO₂ | C₇H₆ClF₃N⁺ |
| 175.99 (35Cl) / 177.99 (37Cl) | [C₇H₄ClF₃]⁺ | SO₂NH₂ | C₇H₄ClF₃⁺ |
| 224.99 | [M+H - Cl]⁺ | Cl | C₇H₅F₃NO₂S⁺ |
| 195.00 | [C₇H₅F₃NO₂S - SO₂]⁺ | SO₂ | C₇H₅F₃N⁺ |
Note: The presence of two mass units for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on established methods for the analysis of sulfonamides.[6][7][8][9][10]
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standard solutions for calibration.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for the separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10-20% B), ramping up to a high percentage (e.g., 90-95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally suitable.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically used for sulfonamides.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas (Nitrogen): Flow rate will be instrument-dependent.
-
Drying Gas (Nitrogen): Flow rate will be instrument-dependent.
-
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer is suitable for MS/MS analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, while a full scan or product ion scan is used for qualitative analysis and fragmentation pattern elucidation.
-
Collision Gas: Argon is typically used as the collision gas.
-
Collision Energy: The collision energy should be optimized for each fragmentation transition to achieve the highest signal intensity. This typically ranges from 10 to 40 eV.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound by LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of protonated this compound.
Caption: Proposed fragmentation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 146533-47-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. agilent.com [agilent.com]
- 10. jfda-online.com [jfda-online.com]
Potential Biological Activity of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a halogenated aromatic sulfonamide that has garnered attention within the pharmaceutical and agrochemical industries. While direct studies on its intrinsic biological activity are not extensively documented in publicly available literature, its primary significance lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its application as a synthetic building block for potent enzyme inhibitors. Particular emphasis is placed on its use in the development of inhibitors for Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a kinase implicated in a variety of human diseases. This document provides a detailed overview of the relevant synthetic pathways, the biological context of its downstream targets, and representative experimental protocols for assessing the biological activity of its derivatives.
Introduction
This compound is a chemical compound with the molecular formula C₇H₅ClF₃NO₂S.[1][2] Its structure, featuring a benzenesulfonamide core substituted with both a chloro and a trifluoromethyl group, makes it a versatile reagent in organic synthesis.[1][3] The trifluoromethyl group is known to enhance the metabolic stability and potency of drug candidates.[3] While this compound is commercially available and utilized in chemical screening libraries, its principal value in drug discovery has been demonstrated through its incorporation into novel therapeutic agents.[1][4]
Synthetic Utility in Drug Discovery
The most notable application of this compound is as a precursor in the synthesis of a class of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides. These derivatives have been identified as potent modulators of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[2][5]
Synthesis of SGK1 Inhibitors
The synthesis involves the reaction of this compound with an appropriate pyrazolopyrazine intermediate. A generalized synthetic scheme is presented below.
Caption: Synthetic route to SGK1 inhibitors.
Biological Target: Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)
SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[1] It is a key downstream effector of the PI3K/Akt signaling pathway.[1] Dysregulation of SGK1 activity has been implicated in the pathophysiology of several diseases, including hypertension, diabetic nephropathy, and certain cancers.[1] This makes SGK1 an attractive target for therapeutic intervention.
SGK1 Signaling Pathway
The activation of SGK1 is initiated by upstream signals such as growth factors and hormones, which activate PI3K. PI3K then generates PIP3, leading to the recruitment and activation of PDK1 and mTORC2, which in turn phosphorylate and activate SGK1. Activated SGK1 then phosphorylates a range of downstream substrates, modulating their activity.
Caption: Simplified SGK1 signaling pathway.
Hypothetical Data Presentation
While no specific biological activity data for this compound is available, any screening efforts would likely involve assessing its inhibitory potential against a panel of kinases. The data would typically be presented in a tabular format for clarity and comparison.
Table 1: Hypothetical Kinase Inhibition Profile of this compound and its Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) |
| CTBS-001 | SGK1 | > 100 |
| Derivative A | SGK1 | 5.2 |
| Derivative B | SGK1 | 0.8 |
| Staurosporine (Control) | SGK1 | 0.02 |
CTBS-001: this compound
Experimental Protocols
Given the established role of this compound derivatives as SGK1 inhibitors, a representative protocol for an in vitro SGK1 kinase assay is provided below.
In Vitro SGK1 Kinase Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of a compound against SGK1 using a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against SGK1.
Materials:
-
Recombinant human SGK1 enzyme
-
SGK1 substrate peptide (e.g., Crosstide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Workflow:
Caption: Workflow for SGK1 kinase inhibition assay.
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of SGK1 enzyme solution (pre-diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing SGK1 substrate and ATP in kinase buffer).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable synthetic intermediate in drug discovery. While it may not possess significant intrinsic biological activity, its utility as a building block for potent and selective inhibitors of kinases such as SGK1 is well-established. The trifluoromethyl and chloro substitutions on the benzenesulfonamide scaffold provide a foundation for the development of drug candidates with favorable pharmacological properties. Further research into the biological activities of novel derivatives of this compound may lead to the discovery of new therapeutic agents for a range of diseases. Researchers and drug development professionals should consider this compound a key starting material for the synthesis of targeted therapies.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGK1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
The Trifluoromethyl Group: A Key Player in Enhancing Benzenesulfonamide Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, antibacterial drugs, and selective enzyme inhibitors. The strategic modification of this scaffold is a key aspect of drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. Among the various substituents employed, the trifluoromethyl (CF₃) group has emerged as a particularly influential moiety. Its unique electronic and physicochemical properties can dramatically alter the biological activity of the parent benzenesulfonamide. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the activity of benzenesulfonamide derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.
The introduction of a trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] Its strong electron-withdrawing nature can also influence the acidity of adjacent functional groups, which can be critical for target engagement.[3] This guide will delve into these aspects, using prominent examples such as the selective COX-2 inhibitor Celecoxib and various carbonic anhydrase inhibitors to illustrate the profound effects of trifluoromethylation.
Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique set of properties to a molecule, which are instrumental in enhancing its drug-like characteristics. These properties are summarized in the table below.
| Property | Impact of Trifluoromethyl Group | Reference |
| Lipophilicity (logP) | Increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The Hansch π value for a CF₃ group is +0.88. | [4] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism. This can lead to a longer drug half-life. | [1][2] |
| Electronegativity | The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent. This can influence the pKa of nearby acidic or basic centers and modulate the electronic properties of aromatic rings. | [3][4] |
| Steric Bulk | The trifluoromethyl group is larger than a methyl group and is considered to be sterically similar to an ethyl or isopropyl group. This can influence binding to the target protein by occupying specific pockets. | [5] |
| Binding Interactions | The CF₃ group can participate in various non-covalent interactions, including dipole-dipole, ion-dipole, and hydrophobic interactions, which can contribute to enhanced binding affinity. | [3] |
A visual representation of how these physicochemical properties influence the overall activity of a drug candidate is provided below.
Case Study 1: Cyclooxygenase-2 (COX-2) Inhibitors - The Celecoxib Story
The development of Celecoxib (SC-58635) is a prime example of the successful application of a trifluoromethyl group in drug design.[3][6] Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation.[7][8] The trifluoromethyl group on the pyrazole ring is crucial for its high potency and selectivity for COX-2 over COX-1.[8]
Quantitative Data: Celecoxib vs. Non-Trifluoromethylated Analogues
| Compound | Structure | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 0.04 | 15 | 375 | [6] |
| SC-58125 (non-CF₃ analogue) | 4-[5-(4-methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide | 0.30 | 100 | 333 | [6] |
Note: Data for SC-58125 is from the same comprehensive study as Celecoxib, providing a relevant comparison.
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory effects of Celecoxib are mediated through the inhibition of the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway.
Case Study 2: Carbonic Anhydrase Inhibitors
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The trifluoromethyl group has been incorporated into benzenesulfonamide-based CA inhibitors to enhance their potency and isoform selectivity.
Quantitative Data: Trifluoromethylated vs. Non-fluorinated Analogues
Studies on CA inhibitors have demonstrated that the introduction of a trifluoromethyl group can significantly increase inhibitory potency. For example, trifluoromethanesulfonamide (CF₃SO₂NH₂) is a much more potent inhibitor of carbonic anhydrase II (CA II) than methanesulfonamide (CH₃SO₂NH₂). This is attributed to the increased acidity of the sulfonamide proton due to the electron-withdrawing CF₃ group, which facilitates binding to the zinc ion in the enzyme's active site.
| Compound | Structure | CA II Kᵢ (nM) | pKa | Reference |
| Trifluoromethanesulfonamide | CF₃SO₂NH₂ | 2 | 5.8 | [9] |
| Methanesulfonamide | CH₃SO₂NH₂ | ~100,000 | 10.5 | [9] |
Experimental Protocols
Synthesis of Trifluoromethylated Benzenesulfonamides
A general method for the synthesis of trifluoromethylated benzenesulfonamides involves the reaction of a trifluoromethyl-substituted aniline with a sulfonyl chloride, followed by amination. For example, the synthesis of Celecoxib involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate, followed by cyclization with 4-hydrazinobenzenesulfonamide hydrochloride.[10]
General Procedure for the Synthesis of N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides: [7]
-
A mixture of aminoguanidine bicarbonate and the appropriate organic acid is stirred at room temperature to complete the release of CO₂.
-
Toluene is added, and the reaction mixture is heated to reflux with a Dean-Stark apparatus for 20 hours to yield the 3-amino-1H-1,2,4-triazole.
-
The appropriate sulfonyl chloride is then reacted with the 3-amino-1H-1,2,4-triazole in acetonitrile or DMF at 0 °C.
-
The mixture is stirred at room temperature for 6 hours and then poured into ice water.
-
The resulting precipitate is collected by filtration, washed, dried, and recrystallized.
Biological Activity Assays
In Vitro Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of a compound to inhibit ovine COX-1 and COX-2. It utilizes the peroxidase component of the cyclooxygenase enzyme.
-
The test compound, enzyme (COX-1 or COX-2), and heme are incubated in a buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
The IC₅₀ value is calculated from the concentration-response curve.
Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition: [6] This is a common method to determine the inhibition constants (Kᵢ) for carbonic anhydrase inhibitors.
-
The assay measures the CA-catalyzed hydration of CO₂.
-
The reaction is initiated by rapidly mixing a CO₂ solution with a buffer solution containing the enzyme and a pH indicator in a stopped-flow instrument.
-
The change in pH is monitored spectrophotometrically as a function of time.
-
The initial rates of the reaction are measured at different inhibitor concentrations to determine the Kᵢ value.
The general workflow for screening and characterizing enzyme inhibitors is depicted below.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the activity of benzenesulfonamide-based drug candidates. Its ability to enhance lipophilicity, metabolic stability, and binding affinity has been repeatedly demonstrated in various therapeutic areas. The case studies of Celecoxib and carbonic anhydrase inhibitors clearly illustrate the significant improvements in potency and selectivity that can be achieved through the strategic incorporation of this unique functional group. A thorough understanding of the physicochemical properties of the trifluoromethyl group and its impact on molecular interactions is crucial for the rational design of novel and effective benzenesulfonamide-based therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds, facilitating further research and development in this important area of medicinal chemistry.
References
- 1. Khan Academy [khanacademy.org]
- 2. color | Graphviz [graphviz.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Electron Tug-of-War: A Technical Guide to the Electronic Effects of Chloro and Trifluoromethyl Groups in Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced electronic effects of chloro (–Cl) and trifluoromethyl (–CF₃) substituents on the benzenesulfonamide scaffold. A fundamental understanding of these effects is paramount in medicinal chemistry and drug design, as they profoundly influence a molecule's acidity (pKa), reactivity, binding affinity, and overall pharmacological profile. This document provides a consolidated overview of key electronic parameters, detailed experimental methodologies for their determination, and logical frameworks to guide rational drug design.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent on an aromatic ring is a delicate interplay of inductive and resonance effects. The chloro and trifluoromethyl groups are both classified as electron-withdrawing groups (EWGs), yet they exert their influence through different mechanisms and to varying degrees.[1][2]
-
Inductive Effect (–I): This is the withdrawal of electron density through the sigma (σ) bonds due to the electronegativity of the substituent. Both chlorine and the trifluoromethyl group are highly electronegative and exhibit a strong –I effect.[2] The three fluorine atoms in the –CF₃ group create a powerful dipole, making its inductive withdrawal significantly stronger than that of a single chlorine atom.[3]
-
Resonance Effect (+M/-M): This involves the donation or withdrawal of electron density through the pi (π) system of the aromatic ring.
-
The chloro group, possessing lone pairs of electrons, can donate electron density to the ring via a resonance (+M) effect, which opposes its inductive effect. However, the inductive effect is generally stronger, resulting in a net electron-withdrawing character. Halogens are unique in that they are deactivating yet ortho-, para-directing for electrophilic aromatic substitution.[1][4]
-
The trifluoromethyl group does not have lone pairs to donate and withdraws electron density from the π system, exhibiting a –M effect, which complements its strong –I effect. This makes the –CF₃ group a potent deactivating and meta-directing group.[1][5]
-
These electronic perturbations are quantitatively described by Hammett substituent constants (σ) , which are essential for structure-activity relationship (SAR) studies. The sign and magnitude of σ indicate the nature and strength of the substituent's electronic effect. A positive σ value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group.
Table 1: Hammett Substituent Constants (σ) for Chloro and Trifluoromethyl Groups
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| Chloro (–Cl) | 0.37 | 0.23 |
| Trifluoromethyl (–CF₃) | 0.43 | 0.54 |
Data compiled from various sources.[6][7][8][9]
The larger positive σ values for the trifluoromethyl group, particularly in the para position, highlight its superior electron-withdrawing capacity compared to the chloro group.
The acidity of the sulfonamide proton (–SO₂NH₂) is a critical parameter, especially for compounds targeting enzymes like carbonic anhydrases, where the deprotonated sulfonamide is the active binding species.[10] The electron-withdrawing nature of the chloro and trifluoromethyl groups increases the acidity of the sulfonamide proton (lowers the pKa) by stabilizing the resulting conjugate base (sulfonamidate anion).[11][12]
Table 2: Predicted and Experimental pKa Values for Substituted Benzenesulfonamides
| Compound | Substituent | Position | Predicted pKa | Experimental pKa |
| Benzenesulfonamide | –H | - | - | ~10.0[13] |
| 4-Chlorobenzenesulfonamide | –Cl | 4 | - | 9.76 |
| 2-(Trifluoromethyl)benzenesulfonamide | –CF₃ | 2 | 9.55 ± 0.60 | - |
| 3-Amino-N-(3-trifluoromethylphenyl)benzenesulfonamide | –CF₃ (on N-phenyl) | 3 | 7.99 ± 0.10[14] | - |
Note: Direct experimental comparison of chloro- and trifluoromethyl-substituted benzenesulfonamides at the same position is limited in the reviewed literature. Predicted values are based on computational models.
The acidity increases with the presence of electron-withdrawing substituents.[11] The stronger electron-withdrawing power of the –CF₃ group is expected to result in a lower pKa compared to a –Cl group at the same position.
Experimental Protocols
Accurate determination of the physicochemical properties of substituted benzenesulfonamides is crucial for understanding their electronic effects and biological activity.
General Synthesis of Substituted Benzenesulfonamides
A common route for the synthesis of N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[15]
Workflow for the Synthesis of Substituted Benzenesulfonamides
Caption: General synthetic route for N-substituted benzenesulfonamides.
Protocol Details:
-
Preparation of Sulfonyl Chloride: The starting substituted benzene (e.g., chlorobenzene or trifluoromethylbenzene) is reacted with chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride (–SO₂Cl) group.[15]
-
Amine Coupling: The resulting substituted benzenesulfonyl chloride is dissolved in a suitable solvent like pyridine or dichloromethane. The desired primary or secondary amine is then added dropwise to the solution, often at 0°C to manage the exothermic reaction.[15]
-
Reaction and Monitoring: The mixture is stirred at room temperature for a period ranging from a few hours to a day. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[15]
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[16][17]
-
Characterization: The structure and purity of the final benzenesulfonamide derivative are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[17][18]
Determination of pKa Values
The pKa of the sulfonamide group can be determined experimentally using various methods, with potentiometric titration and UV-Vis spectrophotometry being common. A modern approach involves automated titration systems.[19]
Experimental Workflow for pKa Determination
Caption: Workflow for experimental pKa determination.
Protocol Details:
-
Sample Preparation: A precise amount of the sulfonamide compound is dissolved in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent like methanol is used.[19]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and then a strong base (e.g., KOH) using an automated titrator. The pH of the solution is measured after each addition of the titrant.[19][20]
-
Data Analysis: The collected data (pH versus volume of titrant) is used to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. Specialized software is often used for accurate calculation.[20]
-
Yasuda-Shedlovsky Extrapolation: When a co-solvent is used, titrations are performed at several different co-solvent concentrations. The aqueous pKa is then determined by extrapolating the results to 0% co-solvent using the Yasuda-Shedlovsky method.[19]
Implications for Drug Design and Development
The choice between a chloro and a trifluoromethyl substituent can have profound consequences for the biological activity of a benzenesulfonamide-based drug candidate.
Logical Framework for Substituent Selection in Drug Design
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. homework.study.com [homework.study.com]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. scribd.com [scribd.com]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Computational study of substituent effects on the acidity, toxicity and chemical reactivity of bacteriostatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. hmdb.ca [hmdb.ca]
- 14. 327093-05-0 CAS MSDS (3-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties, stemming from the presence of both a chloro and a trifluoromethyl group on the benzene ring, render it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity in pivotal cross-coupling reactions, and its application in the development of biologically active compounds, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 169-171 °C. Its molecular structure and key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 146533-47-3 |
| Molecular Formula | C₇H₅ClF₃NO₂S |
| Molecular Weight | 259.64 g/mol |
| Melting Point | 169-171 °C |
| Appearance | Solid |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2-chloro-4-(trifluoromethyl)aniline. The process involves the formation of the corresponding sulfonyl chloride, followed by amination.
dot
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
This protocol is based on analogous procedures for the synthesis of arylsulfonyl chlorides from anilines.
-
Diazotization: 2-Chloro-4-(trifluoromethyl)aniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate vessel, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 10-15 °C. A catalytic amount of copper(II) chloride is added. The previously prepared cold diazonium salt solution is then added slowly to this mixture. The reaction is stirred and allowed to warm to room temperature.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is poured onto ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride.
Experimental Protocol: Synthesis of this compound
-
Amination: 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) is added portion-wise to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide.
-
Work-up and Isolation: The reaction mixture is stirred and allowed to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Reactivity in Cross-Coupling Reactions
The presence of a chloro group on the aromatic ring and the acidic N-H proton of the sulfonamide moiety makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the N-arylation of the sulfonamide group. This reaction is a powerful tool for creating complex diarylsulfonamides.
Caption: Inhibition of the B-Raf signaling pathway.
Cyclooxygenase-2 (COX-2) Inhibitors
The benzenesulfonamide moiety is a well-established pharmacophore for selective COX-2 inhibition, as exemplified by the drug Celecoxib. The this compound core can be incorporated into novel structures to develop potent and selective anti-inflammatory agents.
| Compound Type | Target | IC₅₀ (µM) |
| Celecoxib Analogues | COX-2 | Varies (often in the nM to low µM range) |
| B-Raf Inhibitors | B-Raf (V600E) | Varies (can be in the low nM range) |
Note: The IC₅₀ values are representative and can vary significantly based on the specific substitutions on the core scaffold.
Conclusion
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its utility in constructing diverse molecular frameworks through robust and well-established synthetic methodologies, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, makes it an indispensable tool for medicinal chemists and drug discovery scientists. The continued exploration of its reactivity and application in the synthesis of novel therapeutic agents is expected to yield further advancements in the treatment of various diseases.
Methodological & Application
synthesis of N-aryl-2-chloro-4-(trifluoromethyl)benzenesulfonamides
An Application Note for the Synthesis of N-aryl-2-chloro-4-(trifluoromethyl)benzenesulfonamides
Authored by: Gemini, Senior Application Scientist
Abstract
N-aryl sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of FDA-approved drugs.[1][2] Their synthesis is of paramount importance to drug discovery and development professionals. This guide provides a detailed, field-proven protocol for the synthesis of a specific class of these compounds: N-aryl-2-chloro-4-(trifluoromethyl)benzenesulfonamides. We will delve into the synthesis of the key intermediate, 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, followed by its reaction with various anilines. The causality behind experimental choices, alternative advanced methodologies, and robust validation techniques are explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is considered a "privileged scaffold" in pharmacology due to its versatile biological activities, including antibacterial, antiviral, and antitumor properties.[1][3] The N-aryl substitution allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for modulating its interaction with biological targets.[4][5] The specific target of this guide, featuring a 2-chloro and a 4-trifluoromethyl substitution on the benzenesulfonyl ring, incorporates two strongly electron-withdrawing groups. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability in drug candidates.[6]
The most direct and widely practiced method for synthesizing N-aryl sulfonamides involves the condensation of an arylsulfonyl chloride with a primary or secondary aryl amine.[7] This guide will focus on this classical approach due to its reliability, scalability, and use of readily available reagents. We will also briefly explore modern transition-metal-catalyzed cross-coupling alternatives for context.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages:
-
Preparation of the Key Electrophile: Synthesis of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride.
-
Formation of the Sulfonamide Bond: N-Arylation via reaction of the sulfonyl chloride with a substituted aniline.
Caption: High-level workflow for the two-stage synthesis.
PART A: Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
The preparation of arylsulfonyl chlorides from the corresponding anilines via a diazonium salt intermediate is a classic and reliable method that ensures high regiochemical fidelity.[8]
Mechanistic Rationale
This procedure involves two key transformations:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). The resulting diazonium group (-N₂⁺) is an excellent leaving group.
-
Sulfonylation (Sandmeyer-type reaction): The diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) catalyst (CuCl). This displaces the dinitrogen gas and introduces the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.[8]
Experimental Protocol
Caution: This procedure involves corrosive and toxic reagents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Reagents & Materials |
| Chemicals |
| 2-Chloro-4-(trifluoromethyl)aniline |
| Concentrated Hydrochloric Acid (HCl) |
| Sodium Nitrite (NaNO₂) |
| Sulfur Dioxide (SO₂) gas |
| Copper(I) Chloride (CuCl) |
| Glacial Acetic Acid |
| Diethyl Ether (anhydrous) |
| Sodium Bicarbonate (saturated solution) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Ice |
| Equipment |
| Three-neck round-bottom flask |
| Mechanical stirrer |
| Dropping funnel |
| Gas dispersion tube (fritted) |
| Thermometer |
| Ice bath |
| Separatory funnel |
| Rotary evaporator |
Step-by-Step Procedure:
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, add 2-Chloro-4-(trifluoromethyl)aniline (1 equiv.).
-
Add concentrated HCl (3 equiv.) and water, and cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via a dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling SO₂ through it until the weight gain indicates saturation. Cool this solution in an ice bath.[8]
-
Add copper(I) chloride (0.2 equiv.) to the SO₂-acetic acid solution. Continue bubbling SO₂ until the solution turns blue-green.[8]
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl mixture. Control the addition rate to manage gas evolution (N₂) and maintain the temperature below 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water. The crude sulfonyl chloride will precipitate as an oil or solid.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and carefully wash with water, followed by saturated sodium bicarbonate solution to neutralize excess acid (Caution: vigorous CO₂ evolution).[8] Finally, wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. The product can be further purified by vacuum distillation if necessary.
-
PART B: Synthesis of N-aryl-2-chloro-4-(trifluoromethyl)benzenesulfonamides
This step involves the classic nucleophilic substitution reaction between the synthesized sulfonyl chloride and a primary or secondary arylamine.
Mechanistic Rationale
The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the HCl byproduct and drive the reaction to completion.
Caption: Simplified mechanism of sulfonamide bond formation.
Experimental Protocol
| Reagents & Materials |
| Chemicals |
| 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (from Part A) |
| Substituted Aniline (e.g., aniline, 4-methoxyaniline, 4-nitroaniline) |
| Pyridine or Triethylamine (as base and/or solvent) |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent) |
| 1 M Hydrochloric Acid (HCl) |
| Saturated Sodium Bicarbonate solution |
| Brine |
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Equipment |
| Round-bottom flask with magnetic stirrer |
| Dropping funnel (optional) |
| Standard glassware for work-up and purification |
| Chromatography equipment (for purification) |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equiv.) in a suitable solvent like DCM or THF. If using a non-basic solvent, add a base such as triethylamine (1.5 equiv.). Alternatively, pyridine can be used as both the base and the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
-
Sulfonyl Chloride Addition:
-
Dissolve 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv.) in a minimal amount of the same solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring aniline solution at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted aniline), water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
-
Expected Scope and Outcomes
This protocol is robust and generally provides good to excellent yields for a variety of anilines.
| Aniline Substituent (Ar in Ar-NH₂) | Expected Reactivity | Typical Yield |
| Electron-donating (e.g., -OCH₃, -CH₃) | High | 85-95% |
| Neutral (e.g., -H, -Ph) | Moderate | 75-90% |
| Electron-withdrawing (e.g., -Cl, -NO₂) | Low (may require heating) | 50-75% |
Advanced Synthetic Alternatives
While the classical method is highly effective, modern organic synthesis offers powerful cross-coupling alternatives, particularly for challenging substrates where the nucleophilicity of the amine is low.
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Classical Method | Base (e.g., Pyridine) | 0 °C to RT, 4-12h | Simple, no metal catalyst, scalable. | Limited by amine nucleophilicity; requires pre-functionalized sulfonyl chloride. |
| Buchwald-Hartwig Amination [9][10][11] | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos) | High temp (80-110 °C) | Broad substrate scope, high functional group tolerance. | Requires expensive catalyst/ligand, sensitive to air/moisture. |
| Ullmann Condensation [12][13] | Cu catalyst (e.g., CuI), ligand (e.g., phenanthroline) | High temp (100-200 °C) | Cost-effective catalyst. | Often requires harsh conditions, stoichiometric copper, and long reaction times.[12] |
Conclusion
This application note provides a comprehensive and reliable two-stage protocol for the . By detailing the synthesis of the key sulfonyl chloride intermediate and its subsequent coupling with anilines, we offer a robust platform for accessing this important class of molecules. The discussion of the underlying mechanisms and a comparative overview of alternative synthetic strategies equips researchers with the knowledge to adapt and troubleshoot these syntheses for applications in drug discovery and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]
- 4. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and generalized protocols for the use of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide as an electrophilic coupling partner in Suzuki-Miyaura reactions.
The substrate, this compound, presents a unique set of challenges and opportunities. The chloro substituent is less reactive than corresponding bromo or iodo functionalities, necessitating the use of highly active palladium catalyst systems. However, the presence of the strongly electron-withdrawing trifluoromethyl group can facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides. The sulfonamide moiety is a common pharmacophore and its presence in the final product is often desirable. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl boronic acids or their esters yields the corresponding biaryl sulfonamides.
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed methodologies for the synthesis of substituted pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of biological activities. While direct conversion of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide to a pyrazole precursor is challenging, this guide outlines a robust and versatile multi-step synthetic pathway commencing from the readily available precursor, 2-chloro-4-(trifluoromethyl)aniline. This approach allows for the strategic construction of a 1-(2-chloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-5-aryl-1H-pyrazole scaffold, followed by the introduction of the sulfonamide functionality. The protocols detailed herein are based on established chemical transformations and provide a framework for the synthesis of novel pyrazole-based compounds for drug discovery and development.
Overall Synthetic Strategy
The synthesis is designed as a four-stage process, providing clear intermediates and purification steps. The overall workflow is depicted below.
Caption: Overall multi-stage synthetic workflow.
Stage 1: Synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine
This stage involves the conversion of the starting aniline to the corresponding hydrazine via a diazonium salt intermediate.
Experimental Protocol:
-
Diazotization:
-
Suspend 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry under vacuum.
-
The free hydrazine can be obtained by neutralization with a base (e.g., sodium hydroxide) and extraction with an organic solvent (e.g., diethyl ether).
-
Table 1: Representative Data for Hydrazine Synthesis
| Starting Material | Product | Yield (%) | Purity (by HPLC) |
| 2-Chloro-4-(trifluoromethyl)aniline | (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine | 75-85 | >95% |
Stage 2: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This stage describes the synthesis of a key 1,3-diketone intermediate via a Claisen condensation.
Experimental Protocol:
-
Reaction Setup:
-
To a solution of sodium methoxide (1.1 eq) in an anhydrous solvent (e.g., tert-butyl methyl ether), add ethyl trifluoroacetate (1.1 eq).
-
-
Condensation:
-
Add a solution of 4'-methylacetophenone (1.0 eq) in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 12-24 hours at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding a dilute acid (e.g., 10% citric acid solution) until the pH is approximately 4.
-
Collect the precipitated product by filtration, wash with water, and dry to yield the desired 1,3-diketone.
-
Table 2: Representative Data for 1,3-Diketone Synthesis
| Starting Materials | Product | Yield (%) | Melting Point (°C) |
| 4'-Methylacetophenone, Ethyl trifluoroacetate | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 60-70 | 38-40 |
Stage 3: Synthesis of 1-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
This stage involves the core pyrazole ring formation through the condensation of the synthesized hydrazine and 1,3-diketone.
Caption: Knorr-type pyrazole synthesis pathway.
Experimental Protocol:
-
Reaction:
-
Dissolve (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine (1.0 eq) and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Table 3: Representative Data for Pyrazole Synthesis
| Hydrazine | 1,3-Diketone | Product | Yield (%) |
| (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 1-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | 80-90 |
Stage 4: Introduction of the Sulfonamide Moiety
The final stage involves the installation of the benzenesulfonamide group onto the pyrazole derivative.
Experimental Protocol:
-
Chlorosulfonation:
-
Add the synthesized pyrazole derivative (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5-10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the arylsulfonyl chloride intermediate with a suitable organic solvent (e.g., dichloromethane).
-
-
Amination:
-
Dissolve the crude arylsulfonyl chloride in a solvent such as acetone or tetrahydrofuran.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.
-
Stir the reaction for 1-2 hours at room temperature.
-
Remove the solvent and purify the final product by recrystallization or column chromatography.
-
Table 4: Representative Data for Sulfonamide Formation
| Starting Material | Reagents | Product | Yield (%) |
| 1-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | 1. Chlorosulfonic acid 2. Ammonia | 4-(1-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzenesulfonamide (hypothetical) | 60-70 |
Conclusion
The synthetic route detailed in these application notes provides a reliable and adaptable method for the preparation of novel pyrazole derivatives. By starting from 2-chloro-4-(trifluoromethyl)aniline, researchers can access a key hydrazine intermediate that serves as a versatile building block for the construction of a wide array of substituted pyrazoles. The subsequent introduction of the sulfonamide group further enhances the potential for generating compounds with diverse pharmacological profiles. The provided protocols and data serve as a valuable resource for scientists engaged in the discovery and development of new therapeutic agents.
The Strategic Role of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide in the Synthesis of Selective COX-2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation with Precision through COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in the development of anti-inflammatory therapeutics. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] This distinction paved the way for the development of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
At the heart of many of these selective inhibitors lies a key structural motif: a sulfonamide group attached to a phenyl ring. This feature is crucial for the selective binding to the COX-2 enzyme.[4][5] The sulfonamide side chain interacts with a hydrophilic region near the active binding site of COX-2, a feature not present in the COX-1 active site.[2][6] A prime example of a successful COX-2 inhibitor is Celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide.[7] The synthesis of Celecoxib and its analogs often relies on strategic starting materials, with 2-Chloro-4-(trifluoromethyl)benzenesulfonamide emerging as a critical precursor. This application note provides a detailed guide to the utilization of this compound in the synthesis of COX-2 inhibitors, complete with protocols and expert insights.
The Pivotal Role of this compound
This compound serves as a versatile building block in the synthesis of diarylpyrazole-based COX-2 inhibitors. Its chemical structure offers two key reactive sites: the sulfonamide group, which is essential for COX-2 selectivity, and the chloro group, which can be readily displaced in nucleophilic aromatic substitution reactions to build the core heterocyclic structure of the final drug molecule. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compound.
The synthesis of Celecoxib, a widely used COX-2 inhibitor, provides an excellent case study for the application of this key intermediate.[8][9] The general synthetic strategy involves the condensation of a substituted hydrazine with a β-dicarbonyl compound to form the central pyrazole ring.[1][10]
Synthetic Workflow: From Precursor to Active Pharmaceutical Ingredient
The synthesis of Celecoxib from this compound can be conceptually broken down into two main stages: the formation of the key hydrazine intermediate and the subsequent cyclization to form the pyrazole core.
Caption: Synthetic workflow for Celecoxib.
Part 1: Synthesis of the Hydrazine Intermediate
Protocol: Synthesis of 4-Hydrazinyl-2-(trifluoromethyl)benzenesulfonamide
Objective: To synthesize the key hydrazine intermediate via nucleophilic aromatic substitution of the chlorine atom on this compound with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and acidify with concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Filter the precipitate, wash with cold water, and then neutralize with a saturated sodium bicarbonate solution to obtain the free hydrazine base.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expert Insights: The reaction is a classic nucleophilic aromatic substitution. The electron-withdrawing trifluoromethyl and sulfonamide groups activate the aromatic ring towards nucleophilic attack by hydrazine. Careful control of the reaction temperature and monitoring by TLC are crucial to prevent the formation of side products. The conversion to the hydrochloride salt aids in the purification and handling of the often-oily free hydrazine.
Part 2: Synthesis of the Final Drug Substance
Protocol: Synthesis of Celecoxib
Objective: To synthesize Celecoxib by condensation of the hydrazine intermediate with a β-diketone.
Materials:
-
4-Hydrazinyl-2-(trifluoromethyl)benzenesulfonamide (or its hydrochloride salt)
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Ethanol or other suitable solvent (e.g., toluene)
-
Catalytic amount of acid (if using the free hydrazine base)
Procedure:
-
In a reaction vessel, dissolve 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.[1]
-
Add 4-Hydrazinyl-2-(trifluoromethyl)benzenesulfonamide hydrochloride to the solution.[1]
-
If starting from the free hydrazine, a catalytic amount of hydrochloric acid should be added.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]
-
The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[1]
-
Purify the crude Celecoxib by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to obtain the pure product.[1]
Expert Insights: This condensation reaction forms the thermodynamically stable 1,5-diarylpyrazole ring. The regioselectivity of the reaction is a critical aspect, and under these conditions, the desired isomer is predominantly formed. The purification by recrystallization is essential to remove any unreacted starting materials and potential regioisomeric byproducts.[11]
Data Presentation: Reaction Parameters and Yields
| Step | Key Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Hydrazine Formation | This compound, Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 85-95 |
| Celecoxib Synthesis | 4-Hydrazinyl-2-(trifluoromethyl)benzenesulfonamide HCl, 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | Ethanol | Reflux | 6-8 | 80-90 |
Characterization and Quality Control
The identity and purity of the synthesized intermediates and the final product must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any impurities.[12]
-
Elemental Analysis: To confirm the elemental composition.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The progress of each reaction is monitored by TLC, providing clear checkpoints. The purification steps are robust, and the final product's identity and purity are rigorously confirmed by multiple analytical methods. This comprehensive approach ensures the reliability and reproducibility of the synthesis.
Safety Considerations
-
This compound and its derivatives: These are corrosive and can cause severe skin burns and eye damage.[13] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14][15]
-
Hydrazine hydrate: This is a toxic and corrosive substance. Handle with extreme care and avoid inhalation of vapors.
-
Solvents: Ethanol and other organic solvents are flammable. Ensure that all heating is performed using appropriate heating mantles and that no open flames are present in the laboratory.
Conclusion
This compound is a cornerstone in the synthesis of a significant class of COX-2 inhibitors. Its strategic use, as exemplified in the synthesis of Celecoxib, allows for the efficient construction of the key structural features required for selective COX-2 inhibition. The detailed protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize and explore novel anti-inflammatory agents. The continued investigation into the synthesis and modification of such compounds holds promise for the development of safer and more effective treatments for inflammatory conditions.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Celecoxib and Structural Analogs- A Review: Ingenta Connect [ingentaconnect.com]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Celecoxib Analogs from 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of celecoxib analogs, utilizing 2-Chloro-4-(trifluoromethyl)benzenesulfonamide as a key starting material. The described methodology involves a two-step synthetic sequence: the conversion of the starting benzenesulfonamide to a novel hydrazine intermediate, followed by a cyclocondensation reaction to form the pyrazole core characteristic of celecoxib and its analogs.
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed anti-inflammatory drug. The development of novel analogs of celecoxib is an active area of research, aimed at discovering compounds with improved efficacy, selectivity, or pharmacokinetic properties. The substitution pattern on the N-phenyl ring of the pyrazole core is a key determinant of the pharmacological activity of these compounds. This protocol outlines a versatile method for the preparation of new celecoxib analogs by introducing a this compound moiety. This starting material allows for the synthesis of analogs with a unique substitution pattern, potentially leading to compounds with novel biological activities.
The synthetic strategy hinges on the nucleophilic aromatic substitution of the chloro group on the benzene ring of this compound with hydrazine, followed by the classical Paal-Knorr pyrazole synthesis.
Synthetic Workflow
The overall synthetic scheme is depicted below. The first step involves the formation of 2-hydrazinyl-4-(trifluoromethyl)benzenesulfonamide hydrochloride from this compound. The subsequent step is the condensation of this hydrazine derivative with a 1,3-dicarbonyl compound to yield the final celecoxib analog.
Caption: Synthetic workflow for the preparation of celecoxib analogs.
Experimental Protocols
Step 1: Synthesis of 2-Hydrazinyl-4-(trifluoromethyl)benzenesulfonamide hydrochloride
This protocol is adapted from a general procedure for the conversion of chlorobenzenesulfonamides to their corresponding hydrazines.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, combine this compound (1.0 eq) and hydrazine hydrate (10.0 eq).
-
Seal the vessel and heat the reaction mixture to 120-125°C.
-
Maintain the internal pressure at 0.8-1.2 MPa and stir the reaction for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and cool in an ice bath to induce crystallization of the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Suspend the crude solid in ethanol and acidify with concentrated HCl to a pH of 1-2 to form the hydrochloride salt.
-
Stir the suspension for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-4-(trifluoromethyl)benzenesulfonamide hydrochloride.
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Hydrazinyl-4-(trifluoromethyl)benzenesulfonamide HCl | C7H9ClF3N3O2S | 307.68 | Off-white crystalline solid | 210-215 (decomposes) |
Step 2: Synthesis of 4-(2-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenylsulfonamido)benzenesulfonamide (Celecoxib Analog)
This protocol describes the cyclocondensation reaction to form the pyrazole ring.
Materials:
-
2-Hydrazinyl-4-(trifluoromethyl)benzenesulfonamide hydrochloride
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinyl-4-(trifluoromethyl)benzenesulfonamide hydrochloride (1.0 eq) and 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure celecoxib analog.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Hydrazinolysis | This compound | Hydrazine hydrate, HCl | Water | 120-125 | 24-48 | 75-85 | >95 |
| 2 | Cyclocondensation | 2-Hydrazinyl-4-(trifluoromethyl)benzenesulfonamide | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, Acetic acid | Ethanol | Reflux | 12-24 | 60-70 | >98 |
Table 2: Characterization of the Final Celecoxib Analog
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-(2-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenylsulfonamido)benzenesulfonamide | C24H17ClF6N3O4S2 | 655.99 | White solid | 185-190 |
Signaling Pathway and Experimental Logic
The rationale for this synthetic approach is based on the established reactivity of the starting materials and the desired final product structure. The following diagram illustrates the logical flow of the synthesis.
Caption: Logical relationship of the synthetic steps.
Conclusion
The protocols detailed in these application notes provide a robust and reproducible method for the synthesis of novel celecoxib analogs starting from this compound. This approach opens up new avenues for the exploration of structure-activity relationships within this important class of anti-inflammatory agents. Researchers are encouraged to adapt the 1,3-dicarbonyl component in the second step to generate a diverse library of analogs for biological screening. Careful monitoring of reaction conditions and appropriate purification techniques are essential for obtaining high-purity compounds.
Application Notes and Protocols for N-arylation of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
Introduction
The N-arylation of sulfonamides is a cornerstone transformation in organic synthesis, providing access to a diverse array of compounds with significant applications in medicinal chemistry and materials science. The resulting N-arylsulfonamides are prevalent motifs in numerous FDA-approved drugs. This document provides detailed protocols for the N-arylation of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide, a key intermediate in the synthesis of various bioactive molecules. The primary methodologies discussed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, both of which are powerful techniques for the formation of carbon-nitrogen bonds.[1][2]
Key Methodologies
The N-arylation of this compound can be effectively achieved through two principal catalytic systems:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[1][3] It typically employs a palladium catalyst in conjunction with a specialized ligand to facilitate the coupling of an aryl halide with the sulfonamide.[4][5]
-
Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction has seen significant improvements through the use of ligands, allowing for milder reaction conditions than traditionally required.[2][6][7] This approach is often more cost-effective than palladium-catalyzed methods.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a biarylphosphine ligand.[8]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-chloro-4-(trifluoromethyl)benzenesulfonamide.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol outlines a ligand-free copper-catalyzed approach for the N-arylation of this compound with an aryl iodide.[7]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.5 mmol, 1.5 equiv), CuI (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 135 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-arylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of this compound based on the protocols described above. Yields are indicative and may vary depending on the specific aryl halide used.
| Entry | Methodology | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 2 | Buchwald-Hartwig | 3-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 78 |
| 3 | Ullmann | 4-Iodotoluene | CuI (20) | None | Cs₂CO₃ | DMF | 135 | 24 | 75 |
| 4 | Ullmann | 1-Iodo-3-nitrobenzene | CuI (20) | None | Cs₂CO₃ | DMF | 135 | 36 | 68 |
Visualizations
Experimental Workflow: Buchwald-Hartwig N-arylation
Caption: Workflow for Palladium-Catalyzed N-arylation.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. repository.nie.edu.sg [repository.nie.edu.sg]
- 8. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
Catalytic Methods for Sulfonamide Bond Formation with 2-Chloro-4-(trifluoromethyl)benzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of sulfonamides derived from 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. The protocols and data presented are based on established catalytic methods for sulfonamide bond formation, offering a practical guide for the synthesis of this important class of compounds, which are prevalent in medicinal chemistry and drug discovery.
Introduction
The sulfonamide functional group is a cornerstone in the development of therapeutic agents, owing to its unique physicochemical properties that can enhance the pharmacological profile of drug candidates. The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine. While effective, this method often requires harsh conditions. Modern catalytic approaches offer milder reaction conditions, broader substrate scope, and improved functional group tolerance. This document focuses on catalytic methods applicable to the formation of sulfonamide bonds using this compound or its corresponding sulfonyl chloride as a key building block.
Catalytic Approaches to Sulfonamide Synthesis
Several catalytic systems have been developed for the construction of sulfonamide bonds. The most prominent among these are based on transition metals such as palladium, copper, and nickel. Additionally, metal-free catalytic systems have emerged as a sustainable alternative.
-
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for the formation of C-N bonds. In the context of sulfonamide synthesis, palladium-catalyzed reactions can couple sulfonyl chlorides with a variety of amine nucleophiles, including anilines, aliphatic amines, and heterocycles. These reactions often employ phosphine-based ligands to facilitate the catalytic cycle.
-
Copper-Catalyzed Cross-Coupling: Copper-catalyzed methods, often referred to as Ullmann-type couplings, are a classical and still widely used approach for N-arylation. Modern advancements have led to the development of ligand-free or ligand-assisted copper-catalyzed systems that proceed under milder conditions than traditional Ullmann reactions. These methods are particularly useful for the coupling of sulfonyl chlorides with aryl amines.
-
Nickel-Catalyzed Cross-Coupling: Nickel catalysis has gained prominence as a more economical alternative to palladium. Nickel-based catalysts have shown excellent activity in C-N cross-coupling reactions, including the synthesis of sulfonamides from sulfonyl chlorides and amines. These systems are often tolerant of a wide range of functional groups.
-
Metal-Free Catalytic Methods: In recent years, metal-free approaches, such as those employing photocatalysis or organocatalysts, have been developed for sulfonamide synthesis. These methods offer the advantage of avoiding transition metal contaminants in the final products, which is a significant consideration in pharmaceutical manufacturing.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction parameters for various catalytic systems used in sulfonamide synthesis. The specific conditions may require optimization for the reaction of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride with a particular amine.
| Catalytic System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Palladium-Catalyzed | Pd(OAc)₂ (2-5) | Xantphos (4-10) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-120 |
| Copper-Catalyzed | CuI (5-20) | None or Phen (10-40) | K₃PO₄, Cs₂CO₃ | DMF, DMSO | 100-140 |
| Nickel-Catalyzed | NiCl₂(dme) (5-10) | dtbbpy (10-20) | K₃PO₄ | Dioxane, t-AmylOH | 100-130 |
| Metal-Free (Photocatalytic) | Eosin Y (1-5) | - | Et₃N | MeCN, DMSO | Room Temperature |
Experimental Protocols
The following are representative protocols for the synthesis of N-substituted-2-chloro-4-(trifluoromethyl)benzenesulfonamides.
Protocol 1: Copper-Catalyzed Sulfonamide Synthesis (Ullmann-type Coupling)
This protocol describes a general procedure for the copper-catalyzed coupling of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride with an amine.
Materials:
-
2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv.), the amine (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the sulfonyl chloride.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: Palladium-Catalyzed Sulfonamide Synthesis (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed synthesis of sulfonamides from 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride and an amine.
Materials:
-
2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.10 equiv.) to a dry reaction tube.
-
Add the amine (1.5 equiv.) and cesium carbonate (2.0 equiv.).
-
Add anhydrous toluene to the tube to achieve a 0.1 M concentration relative to the sulfonyl chloride.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the target sulfonamide.
Visualizations
Caption: General experimental workflow for catalytic sulfonamide synthesis.
Caption: Plausible catalytic cycle for Palladium-catalyzed sulfonamide formation.
Application Notes and Protocols for the Synthesis of Novel Agricultural Fungicides Using 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel agricultural fungicides derived from 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. This key intermediate, possessing both a reactive sulfonamide group and a trifluoromethyl moiety known for enhancing metabolic stability and bioactivity, serves as a valuable scaffold for the development of new crop protection agents.
Overview and Rationale
The sulfonamide functional group is a cornerstone in the development of a wide array of bioactive molecules, including agricultural fungicides. Its ability to act as a stable, non-classical isostere of amides and its capacity to engage in crucial hydrogen bonding interactions within biological targets make it an attractive feature in fungicide design. When combined with the 2-chloro-4-(trifluoromethyl)phenyl motif, the resulting derivatives are poised for enhanced efficacy. This document outlines a proposed synthetic pathway to a novel N-substituted sulfonamide fungicide, leveraging established chemical transformations.
Proposed Synthetic Pathway
The proposed synthesis involves the N-alkylation of this compound with a suitable alkyl halide to introduce a secondary functional group amenable to further derivatization. This is followed by an acylation step to append a toxophoric moiety, a common strategy in fungicide development to enhance biological activity.
Caption: Proposed two-step synthesis of a novel fungicide from this compound.
Experimental Protocols
Materials and Methods
-
Starting Material: this compound (CAS 146533-47-3)[1]
-
Reagents: Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), 2-bromoethanol, Pyridine, Benzoyl chloride, Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Ethyl acetate, Hexane.
-
Equipment: Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, column chromatography apparatus.
Protocol for N-Alkylation of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in DMF (100 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water (300 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-alkylated sulfonamide.
Protocol for Acylation of N-Alkylated Sulfonamide
-
Reaction Setup: Dissolve the N-alkylated sulfonamide (1.0 eq) in dichloromethane (100 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Addition of Reagents: Add pyridine (1.5 eq) to the solution, followed by the dropwise addition of benzoyl chloride (1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final fungicide.
Data Presentation: Fungicidal Activity
The following table summarizes the fungicidal activity of various sulfonamide derivatives against common agricultural pathogens, providing a benchmark for the expected efficacy of newly synthesized compounds.
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| III-18 | Botrytis cinerea | 4.17 | [2] |
| Procymidone (Commercial) | Botrytis cinerea | 4.46 | [2] |
| IV-5 | Botrytis cinerea (sensitive) | 0.70 | [3] |
| IV-5 | Botrytis cinerea (resistant) | 0.61 | [3] |
| 7f | Botrytis cinerea | 13.36 | [4] |
| Hymexazol (Commercial) | Botrytis cinerea | 8.92 | [4] |
| 5b | Colletotrichum gloeosporioides | 11.38 | [4] |
Logical Workflow for Fungicide Development
The development of a novel fungicide from the specified starting material follows a logical progression from synthesis to biological evaluation.
Caption: A typical workflow for the development of a novel agricultural fungicide.
Conclusion
This compound represents a promising starting material for the synthesis of novel agricultural fungicides. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop new, effective crop protection solutions. The inherent reactivity of the sulfonamide group, coupled with the beneficial properties of the trifluoromethyl moiety, makes this an area ripe for further investigation.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Herbicidal Agents from 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the application and protocols for the development of novel herbicidal agents derived from the lead compound, 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. Sulfonamide and sulfonylurea-based compounds are well-established classes of herbicides, primarily targeting essential plant enzymes such as Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO).[1][2][3][4] This application note details a systematic approach to synthesize a library of derivatives, evaluate their herbicidal efficacy, and elucidate their structure-activity relationships (SAR). The protocols provided herein are designed to guide researchers through the chemical synthesis, bioassays, and mechanism of action studies critical for the discovery of new, effective weed management solutions.
Introduction
The increasing prevalence of herbicide-resistant weeds necessitates the discovery of new herbicidal compounds with novel modes of action or improved efficacy.[5] Sulfonamide derivatives have historically proven to be a rich source of potent herbicides.[6][7] The starting scaffold, this compound, possesses key structural features—a halogenated and trifluoromethylated phenyl ring—that are often associated with high biological activity in agrochemicals. This document provides a framework for the rational design, synthesis, and evaluation of novel herbicidal candidates based on this scaffold. The overall workflow follows a standard discovery cycle of design, synthesis, testing, and analysis.[8]
Proposed Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Many commercial sulfonamide herbicides function by inhibiting Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[3] Inhibition of ALS leads to a deficiency in these amino acids, ultimately resulting in plant death.[3] The proposed herbicidal agents derived from this compound are hypothesized to act as ALS inhibitors. This hypothesis is based on the structural similarities to known sulfonylurea herbicides.
Caption: Proposed mechanism of action via inhibition of the Acetolactate Synthase (ALS) pathway.
Synthesis of Novel Derivatives
A library of novel sulfonylurea derivatives can be synthesized from this compound. The general synthetic route involves the reaction of the parent sulfonamide with a suitable isocyanate, which in turn is reacted with a heterocyclic amine to yield the final sulfonylurea product. This two-step process allows for diversity in the heterocyclic moiety, which is crucial for exploring structure-activity relationships.
General Synthetic Scheme
The synthesis can be conceptualized as a two-step process:
-
Formation of the Sulfonyl Isocyanate: The starting sulfonamide is reacted with phosgene or a phosgene equivalent to form the highly reactive 2-chloro-4-(trifluoromethyl)benzenesulfonyl isocyanate.
-
Reaction with Heterocyclic Amines: The sulfonyl isocyanate is then reacted with a variety of substituted aminopyrimidines or aminotriazines to generate the target sulfonylurea compounds.
This approach is analogous to established methods for synthesizing sulfonylurea herbicides.
Data Presentation: Structure-Activity Relationship (SAR)
A systematic modification of the heterocyclic ring (Ring B) allows for the exploration of SAR. The following table presents hypothetical data for a series of synthesized derivatives to illustrate potential outcomes. Herbicidal activity is quantified by the concentration required to inhibit 50% of plant growth (GR50) for a model broadleaf weed (e.g., Abutilon theophrasti) and a model grass weed (e.g., Echinochloa crusgalli). In vitro ALS inhibition is represented by IC50 values.
| Compound ID | Ring B Substituent (R) | In Vitro ALS IC50 (nM) | A. theophrasti GR50 (g ai/ha) | E. crusgalli GR50 (g ai/ha) |
| CTBS-01 | 4,6-dimethoxypyrimidine | 25 | 15 | 30 |
| CTBS-02 | 4-methoxy-6-methylpyrimidine | 40 | 25 | 50 |
| CTBS-03 | 4,6-dimethylpyrimidine | 150 | 80 | >100 |
| CTBS-04 | 4-chloro-6-methoxypyrimidine | 15 | 10 | 20 |
| CTBS-05 | 4,6-dimethoxytriazine | 35 | 20 | 45 |
| CTBS-06 | 4-methoxy-6-methyltriazine | 60 | 40 | 70 |
| Control | Commercial Herbicide (e.g., Chlorsulfuron) | 20 | 12 | 25 |
From this hypothetical data, a preliminary SAR can be deduced:
-
Electron-donating groups (like methoxy) on the pyrimidine/triazine ring appear to be crucial for high activity (compare CTBS-01, CTBS-02 vs. CTBS-03).
-
The presence of a halogen (chloro) at the 4-position of the pyrimidine ring may enhance activity (CTBS-04).
-
Pyrimidines seem to confer slightly better activity than the corresponding triazines (compare CTBS-01 vs. CTBS-05 and CTBS-02 vs. CTBS-06).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wssa.net [wssa.net]
- 4. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Protecting Group Strategies for 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a key building block in the synthesis of various pharmacologically active compounds and agrochemicals. Its utility in multi-step syntheses often necessitates the protection of the sulfonamide nitrogen to prevent undesirable side reactions. This document provides detailed application notes and protocols for common protecting group strategies for this compound, including N-alkylation, N-acylation (Boc and Cbz protecting groups), and their respective deprotection methods. The protocols provided are based on established methodologies for sulfonamides and can be adapted for this specific substrate.
General Protecting Group Strategies
The sulfonamide functional group (-SO₂NH₂) is relatively stable. However, the acidic nature of the N-H protons can interfere with certain reactions, such as those involving strong bases or nucleophiles. Protection of the sulfonamide nitrogen masks these acidic protons, allowing for a broader range of chemical transformations on other parts of the molecule. Common strategies involve the introduction of an alkyl or an acyl group.
Logical Workflow for Protecting Group Strategy
Caption: General workflow for utilizing a protecting group in the synthesis involving this compound.
N-Alkylation of this compound
N-alkylation of sulfonamides is a common method to introduce a stable protecting group or to synthesize N-substituted sulfonamide derivatives.
Experimental Protocol: General N-Alkylation using an Alkyl Halide
This protocol is adapted from general procedures for the N-alkylation of sulfonamides.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, Methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 25 | 12-24 | 85-95 |
| Methyl iodide | Cs₂CO₃ | MeCN | 50 | 6-12 | 90-98 |
| Ethyl bromide | K₂CO₃ | DMF | 80 | 24 | 75-85 |
Deprotection of N-Alkylsulfonamides
Deprotection of N-alkylsulfonamides can be challenging due to the stability of the S-N bond. Harsh conditions are often required. For benzyl groups, hydrogenolysis is a common method.
Experimental Protocol: Deprotection of N-Benzyl Group by Hydrogenolysis
Materials:
-
N-Benzyl-2-chloro-4-(trifluoromethyl)benzenesulfonamide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-benzylsulfonamide (1.0 eq) in methanol or ethyl acetate (0.1 M).
-
Carefully add 10% Pd/C (10 mol % Pd) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction may require 12-48 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected sulfonamide.
N-Acyl Protection: Boc and Cbz Groups
Carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used for amines and can be applied to sulfonamides.
Experimental Workflow for N-Acyl Protection and Deprotection
Caption: Workflow for N-Boc and N-Cbz protection and deprotection of the target sulfonamide.
N-Boc Protection
The Boc group is stable under a wide range of conditions but is easily removed with acid.
Experimental Protocol: N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-12 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TEA | DMAP | DCM | 25 | 2-6 | 90-98 |
| NaOH | - | Dioxane/H₂O | 25 | 4-12 | 85-95 |
N-Boc Deprotection
Experimental Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-2-chloro-4-(trifluoromethyl)benzenesulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected sulfonamide (1.0 eq) in DCM (0.1 M).
-
Add TFA (10-50% v/v in DCM) to the solution at room temperature.
-
Stir the mixture for 30 minutes to 2 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product (often as a TFA salt) can be used directly or neutralized with a mild base.
N-Cbz Protection
The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
Experimental Protocol: N-Cbz Protection
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dioxane/Water or Acetone/Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1, 0.2 M).
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaHCO₃ | Dioxane/H₂O | 0 to 25 | 4-8 | 88-96 |
| K₂CO₃ | Acetone/H₂O | 0 to 25 | 6-12 | 85-92 |
N-Cbz Deprotection
Experimental Protocol: N-Cbz Deprotection by Hydrogenolysis
Materials:
-
N-Cbz-2-chloro-4-(trifluoromethyl)benzenesulfonamide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Follow the same procedure as for the deprotection of the N-benzyl group described above.
Conclusion
The protection of the sulfonamide nitrogen in this compound is a critical step in many synthetic routes. The choice of the protecting group depends on the stability required for subsequent reactions and the conditions tolerated for its removal. N-alkylation provides robust protection, while N-Boc and N-Cbz groups offer milder deprotection options, with the Boc group being acid-labile and the Cbz group being removable under neutral hydrogenolysis conditions. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these protecting group strategies in their synthetic endeavors.
Application Notes and Protocols for Monitoring Reactions of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and 19F Nuclear Magnetic Resonance (NMR) spectroscopy are designed to track reaction progress, assess product purity, and identify potential byproducts.
Synthesis Pathway Overview
The primary synthetic route to this compound involves the diazotization of 2-chloro-4-(trifluoromethyl)aniline followed by a sulfonyl chlorination reaction. This two-step process requires careful monitoring to ensure complete conversion and minimize the formation of impurities.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reversed-phase HPLC with UV detection is a robust method for monitoring the consumption of the starting aniline and the formation of the final sulfonamide product. This technique offers excellent resolution and quantitative capabilities.
Experimental Workflow: HPLC Analysis
HPLC Protocol
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Further dilute the quenched sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., ~50-100 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions: The following table summarizes a typical starting point for HPLC method development. Optimization may be required based on the specific reaction conditions and available instrumentation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 20 minutes |
Data Analysis: Monitor the reaction progress by observing the decrease in the peak area of the 2-chloro-4-(trifluoromethyl)aniline starting material and the increase in the peak area of the this compound product over time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification
GC-MS is a powerful technique for assessing the purity of the final product and identifying volatile byproducts. Electron ionization (EI) provides characteristic fragmentation patterns that can aid in structure elucidation.
Experimental Workflow: GC-MS Analysis
GC-MS Protocol
Sample Preparation:
-
After the reaction is complete and has undergone aqueous work-up, dissolve a small amount of the crude or purified product in a volatile solvent such as ethyl acetate or dichloromethane.
-
Dry the solution over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) for GC-MS analysis.
GC-MS Conditions: The following table provides a general GC-MS method that can be adapted for the analysis of this compound.
| Parameter | Recommended Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
Expected Mass Spectra Data: The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragments corresponding to the loss of SO₂, NH₂, and other moieties.
| Analyte | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 259/261 (Cl isotope pattern) | 195/197 ([M-SO₂]⁺), 179 ([M-SO₂NH₂]⁺) |
19F NMR Spectroscopy for Real-Time Reaction Monitoring
Due to the presence of the trifluoromethyl (-CF₃) group, 19F NMR spectroscopy is an exceptionally clean and powerful tool for real-time monitoring of the reaction. The chemical shift of the -CF₃ group is sensitive to its electronic environment, allowing for clear differentiation between the starting material, intermediates, and the final product.
Experimental Workflow: 19F NMR Analysis
19F NMR Protocol
Sample Preparation:
-
At various time points, take an aliquot of the reaction mixture.
-
Place the aliquot in an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is miscible with the reaction solvent.
-
Acquire the 19F NMR spectrum.
NMR Acquisition Parameters: The following are typical parameters for acquiring a 19F NMR spectrum.
| Parameter | Recommended Setting |
| Spectrometer | Bruker 400 MHz or equivalent |
| Solvent | CDCl₃ or as appropriate for the reaction |
| Pulse Program | Standard 1D 19F sequence |
| Number of Scans | 16-64 (depending on concentration) |
| Relaxation Delay | 2-5 seconds |
| Spectral Width | -50 to -80 ppm (centered around the expected -CF₃ region) |
Data Analysis and Expected Chemical Shifts: The progress of the reaction can be monitored by the integration of the 19F NMR signals. The signal corresponding to the -CF₃ group of the starting aniline will decrease, while the signal for the -CF₃ group of the sulfonamide product will increase. The chemical shifts provided below are estimates and may vary depending on the solvent and other reaction components.[1][2][3][4]
| Compound | Estimated 19F Chemical Shift (ppm) |
| 2-Chloro-4-(trifluoromethyl)aniline | ~ -62 ppm |
| This compound | ~ -64 ppm |
References
Application Notes and Protocols for the Large-Scale Synthesis of N-Substituted 2-Chloro-4-(trifluoromethyl)benzenesulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted 2-Chloro-4-(trifluoromethyl)benzenesulfonamides are a class of organic compounds recognized for their utility as versatile building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the sulfonamide moiety, a chloro group, and a trifluoromethyl group imparts unique chemical and biological properties, making these compounds valuable scaffolds in drug discovery.[1] Derivatives have shown potential as inhibitors of enzymes like carbonic anhydrase and URAT1, indicating applications in treating conditions such as glaucoma, epilepsy, and gout.[2][3][4]
This document provides detailed protocols for the large-scale synthesis of these compounds, focusing on a common and scalable two-step synthetic strategy. This involves the initial preparation of the key intermediate, 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, followed by its reaction with a primary or secondary amine to yield the desired N-substituted product.
Overall Synthetic Workflow
The general synthetic approach is a two-stage process. First, a suitable aniline precursor is converted into the corresponding sulfonyl chloride via a Sandmeyer-type reaction. Second, the resulting sulfonyl chloride is coupled with a desired amine to form the final N-substituted sulfonamide.
Caption: General workflow for the two-stage synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride
This protocol details the synthesis of the key sulfonyl chloride intermediate from the corresponding aniline via a Sandmeyer reaction. This method is often chosen for its reliability and scalability.[5][6]
Reaction Scheme: 2-Chloro-4-(trifluoromethyl)aniline → [NaNO₂, HCl] → Diazonium Salt → [SO₂, CuCl] → 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier Example |
| 2-Chloro-4-(trifluoromethyl)aniline | 1.0 | >98% | Sigma-Aldrich |
| Concentrated Hydrochloric Acid (HCl) | ~4.0 | 37% | Fisher Scientific |
| Sodium Nitrite (NaNO₂) | 1.05 | >99% | Acros Organics |
| Sulfur Dioxide (SO₂) | >2.0 | Gas | Airgas |
| Copper(I) Chloride (CuCl) | catalytic | >98% | Strem Chemicals |
| Acetic Acid (Glacial) | Solvent | >99.7% | VWR Chemicals |
| Ice | - | - | - |
| Diethyl Ether | Solvent | Anhydrous | J.T.Baker |
Procedure:
-
Diazotization:
-
In a multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Chloro-4-(trifluoromethyl)aniline (1.0 eq) to a mixture of glacial acetic acid and concentrated hydrochloric acid (~2.0 eq).
-
Cool the resulting slurry to -5 °C to 0 °C using an ice-salt bath.[6]
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry, ensuring the temperature is maintained below 5 °C.[6]
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sulfonylation (Sandmeyer Reaction):
-
In a separate, larger vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled solvent.
-
Add a catalytic amount of Copper(I) Chloride (CuCl) to this solution.[5]
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain the reaction temperature between 25-30 °C.[6]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water.
-
The crude sulfonyl chloride will often precipitate as an oil or solid. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride.
-
For large-scale operations, purification is typically achieved by vacuum distillation.[6]
-
Protocol 2: Large-Scale Synthesis of N-Substituted 2-Chloro-4-(trifluoromethyl)benzenesulfonamides
This protocol provides a general method for the coupling of the sulfonyl chloride intermediate with a primary or secondary amine in the presence of a base.[7][8]
Reaction Scheme: 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride + R¹R²NH → N-(R¹,R²)-2-Chloro-4-(trifluoromethyl)benzenesulfonamide
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride | 1.0 | >95% | From Protocol 1 |
| Primary or Secondary Amine (R¹R²NH) | 1.0 - 1.2 | >98% | Substrate dependent |
| Base (e.g., Pyridine, Triethylamine, K₂CO₃) | 1.5 - 2.0 | >99% | To neutralize HCl byproduct[7] |
| Solvent (e.g., Dichloromethane, THF, Acetone) | - | Anhydrous | Chosen based on substrate solubility |
Procedure:
-
Reaction Setup:
-
To a stirred solution of the desired primary or secondary amine (1.0-1.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane), add the base (e.g., pyridine, 1.5 eq).[7]
-
Cool the mixture to 0 °C in an ice bath.
-
-
Sulfonyl Chloride Addition:
-
Dissolve 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution. Maintain the temperature at 0-10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. If the solvent is water-miscible, perform an extraction with a solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
For large-scale purification, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is the preferred method to obtain the final N-substituted sulfonamide of high purity.
-
Mechanism of Action: Enzyme Inhibition
Many sulfonamide-based drugs exert their therapeutic effects by inhibiting specific enzymes. For instance, certain benzenesulfonamides are known inhibitors of carbonic anhydrase (CA). The sulfonamide group coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity.
Caption: Mechanism of competitive enzyme inhibition.
References
- 1. lookchem.com [lookchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is the reaction of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an ammonia surrogate. This is a nucleophilic substitution reaction at the sulfonyl group.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting material is 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. The key reagent is a source of ammonia, which can be aqueous ammonia, ammonia gas, or an ammonia surrogate like an N-silylamine. A base is often used to neutralize the HCl generated during the reaction. Common solvents include acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).
Q3: What are the typical reaction conditions?
The reaction is often carried out at temperatures ranging from 0 °C to room temperature. The use of a suitable base, such as triethylamine or pyridine, is recommended to scavenge the hydrochloric acid byproduct. Reaction times can vary from a few hours to overnight, depending on the specific conditions and the reactivity of the reagents.
Q4: What are some of the applications of this compound?
This compound is a versatile building block in medicinal chemistry and agrochemical research.[1] It is used in the synthesis of various pharmaceutical drugs and agrochemicals due to the unique chemical and biological properties imparted by the chloro and trifluoromethyl groups.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Sulfonyl Chloride: The starting material, 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, may have degraded due to moisture. | 1a. Ensure the sulfonyl chloride is fresh or has been stored under anhydrous conditions. 1b. Consider using a freshly prepared batch of the sulfonyl chloride. |
| 2. Insufficient Amination: The ammonia source may not be sufficiently reactive, or the reaction conditions may not be optimal. | 2a. If using aqueous ammonia, ensure a sufficient excess is used. 2b. Consider bubbling ammonia gas through the reaction mixture at a controlled rate. 2c. For a more controlled reaction, N-silylamines can be used in equimolar amounts with the sulfonyl chloride in a solvent like acetonitrile, often at reflux for an hour to achieve high yields.[2] | |
| 3. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 3. Ensure vigorous and efficient stirring throughout the reaction. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side Reactions: The formation of byproducts is a common issue. A possible side reaction is the hydrolysis of the sulfonyl chloride back to the sulfonic acid if water is present. | 1a. Conduct the reaction under strictly anhydrous conditions. Use dry solvents and glassware. 1b. The use of an appropriate base can minimize side reactions by neutralizing the acid formed. |
| 2. Dimerization/Polymerization: Under certain conditions, side reactions leading to more complex molecules can occur. | 2. Optimize the reaction temperature; running the reaction at a lower temperature may reduce the rate of side reactions. | |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may have limited solubility in the chosen solvent system, making extraction and crystallization challenging. | 1a. Screen different solvent systems for extraction and recrystallization to find one that provides good solubility for the product while leaving impurities behind. 1b. Column chromatography can be an effective method for purification if recrystallization is not successful. |
| 2. Emulsion Formation During Workup: The presence of both organic and aqueous layers can sometimes lead to stable emulsions. | 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, 10 mL/mmol of sulfonyl chloride).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath.
-
Ammonia Source:
-
Option A (Aqueous Ammonia): Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution.
-
Option B (N-Silylamine): In an alternative approach for a more controlled reaction, an equimolar quantity of an N-silylamine can be combined with the sulfonyl chloride in acetonitrile.[2]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. For the N-silylamine method, stirring at reflux for one hour is recommended for optimal results.[2]
-
Workup:
-
If using aqueous ammonia, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
If using an N-silylamine, the solvent and silyl chloride byproduct can be removed under reduced pressure.[2]
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low product yield in the synthesis.
References
Technical Support Center: Amination of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of this compound?
A1: The primary side reactions of concern are:
-
Disulfonamide Formation: When using a primary amine (R-NH₂), a second molecule of the benzenesulfonamide can react with the newly formed monosulfonamide to yield a disulfonamide byproduct.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl group and the chloro substituent can activate the aromatic ring for nucleophilic attack. This can lead to the displacement of the chloride by the amine, forming a substituted aniline derivative instead of the desired sulfonamide.
-
Hydrolysis of the Sulfonyl Chloride: If the starting material is the corresponding sulfonyl chloride, any moisture present in the reaction can lead to its hydrolysis, forming the unreactive sulfonic acid.[1][2]
Q2: How can I minimize the formation of the disulfonamide byproduct?
A2: To reduce the formation of disulfonamide, you can employ several strategies:
-
Control Stoichiometry: Use a slight excess of the amine relative to the this compound.
-
Slow Addition: Add the benzenesulfonamide to the amine solution slowly to maintain a high concentration of the primary amine relative to the sulfonamide product.
-
Use of a Bulky Amine: Sterically hindered amines are less likely to form the disulfonamide.
Q3: What conditions favor the undesired Nucleophilic Aromatic Substitution (SNAr) reaction, and how can it be prevented?
A3: Higher reaction temperatures and the use of strong, unhindered amine nucleophiles can promote the SNAr side reaction. To mitigate this:
-
Maintain Low Temperatures: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to favor the desired amination at the sulfonyl group.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), instead of an excess of the reacting amine to scavenge the HCl produced.
-
Solvent Selection: Aprotic solvents of moderate polarity are generally suitable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Sulfonamide | 1. Incomplete reaction. 2. Significant side product formation (Disulfonamide or SNAr product). 3. Hydrolysis of sulfonyl chloride starting material.[2] | 1. Monitor the reaction by TLC or LC-MS to confirm completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. 2. Analyze the crude reaction mixture to identify the major byproducts. Based on the identity of the byproducts, implement the strategies outlined in the FAQs to minimize their formation. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Handle the sulfonyl chloride in an inert atmosphere (e.g., under nitrogen or argon). |
| Presence of a Significant Amount of Disulfonamide | Reaction with the sulfonamide product is competitive with the reaction with the primary amine. | 1. Use a larger excess of the primary amine. 2. Add the this compound solution dropwise to the amine solution. |
| Detection of 2-Amino-5-(trifluoromethyl)aniline Derivative (SNAr Product) | Reaction conditions are too harsh, favoring nucleophilic aromatic substitution. | 1. Lower the reaction temperature. 2. If using an excess of the reacting amine as the base, switch to a non-nucleophilic base like triethylamine or DIPEA. |
| Starting Material Remains Unchanged | 1. Insufficiently reactive amine. 2. Reaction temperature is too low. | 1. For poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a catalyst such as 4-dimethylaminopyridine (DMAP) may be added.[2] 2. Gradually increase the reaction temperature while monitoring for the formation of side products. |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound
-
To a solution of the primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for the amination reaction.
Caption: Troubleshooting logic for low yield in amination.
References
Technical Support Center: Preventing Di-sulfonylation of Amines with 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the common side reaction of di-sulfonylation when reacting primary amines with 2-Chloro-4-(trifluoromethyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why is it a problem with this compound?
A1: Di-sulfonylation is a side reaction where a primary amine (-NH₂) reacts with two molecules of a sulfonyl chloride, resulting in the formation of a di-sulfonamide (R-N(SO₂R')₂). This is a common issue with highly reactive sulfonylating agents. This compound is particularly susceptible to this due to the presence of two strong electron-withdrawing groups (the chloro and trifluoromethyl groups) on the benzene ring. These groups make the sulfur atom of the sulfonyl chloride highly electrophilic and, therefore, very reactive.[1] The resulting mono-sulfonamide's remaining N-H proton is also more acidic, making it easier to deprotonate and react a second time.
Q2: What are the key factors that influence the formation of the di-sulfonylated byproduct?
A2: The primary factors that control the selectivity between mono- and di-sulfonylation are:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture.
-
Temperature: The reaction temperature significantly impacts the rates of both the desired and undesired reactions.[2]
-
Base: The choice and amount of base used to scavenge the HCl byproduct.
Q3: How does steric hindrance of the amine affect the likelihood of di-sulfonylation?
A3: Steric hindrance around the nitrogen atom of the amine can significantly reduce the rate of di-sulfonylation.[3] Bulky substituents on the amine can physically block the approach of a second molecule of the sulfonyl chloride to the mono-sulfonated intermediate. This makes sterically hindered primary amines less prone to forming the di-sulfonylated byproduct compared to unhindered primary amines.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and minimizing di-sulfonylation.
Problem: High percentage of di-sulfonylated product observed.
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to this compound (1.0 equivalent). This ensures the highly reactive sulfonyl chloride is consumed by the more nucleophilic primary amine. |
| Rapid Addition of Sulfonyl Chloride | Add the this compound solution dropwise to the stirred amine solution over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the sulfonyl chloride, favoring the initial reaction with the primary amine.[1] |
| High Reaction Temperature | Maintain a low reaction temperature, typically 0 °C, during the addition of the sulfonyl chloride. After the addition is complete, the reaction can be allowed to slowly warm to room temperature. Lower temperatures decrease the rate of the second sulfonylation reaction more significantly than the first.[2] |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the mono-sulfonamide intermediate. Avoid strong, unhindered bases like triethylamine in excess. |
Problem: Low or no formation of the desired mono-sulfonamide.
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required. A moderate increase in reaction temperature after the initial addition at low temperature might also be necessary. |
| Degraded Sulfonyl Chloride | This compound is sensitive to moisture. Use a fresh bottle or ensure the reagent has been stored under anhydrous conditions. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid will prevent the reaction. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially during the slow addition of the sulfonyl chloride. |
Data Presentation
The following tables provide a summary of reaction parameters and their expected impact on the selectivity of the sulfonylation reaction. Note: The yield percentages are illustrative and will vary depending on the specific amine substrate.
Table 1: Effect of Stoichiometry and Addition Rate on Product Distribution
| Amine (Equivalents) | This compound (Equivalents) | Addition Time | Mono-sulfonamide Yield (Approx.) | Di-sulfonamide Yield (Approx.) |
| 1.0 | 1.2 | Rapid | 40-60% | 30-50% |
| 1.1 | 1.0 | 30-60 min | 85-95% | 5-15% |
| 1.2 | 1.0 | 60 min | >95% | <5% |
Table 2: Influence of Base and Temperature on Selectivity
| Base (Equivalents) | Temperature (°C) | Mono-sulfonamide Yield (Approx.) | Di-sulfonamide Yield (Approx.) |
| Triethylamine (2.0) | 25 | 70-80% | 20-30% |
| Pyridine (2.0) | 0 -> 25 | 80-90% | 10-20% |
| DIPEA (1.5) | 0 -> 25 | >90% | <10% |
| 2,6-Lutidine (1.5) | 0 -> 25 | >95% | <5% |
Experimental Protocols
Key Experimental Protocol: Selective Mono-sulfonylation of a Primary Amine
This protocol provides a general method for the selective mono-sulfonylation of a primary amine using this compound.
Materials:
-
Primary amine (1.1 mmol)
-
This compound (1.0 mmol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Dissolve the primary amine (1.1 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (10 mL).
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Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Slowly warm the reaction mixture to room temperature and continue stirring for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane or ethyl acetate.
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Wash the organic layer with 1 M HCl to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Reaction Pathway Diagram
References
Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve reaction outcomes.
Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the primary factors I should investigate?
A1: Low yields in sulfonamide synthesis are a common challenge. The initial steps in troubleshooting should focus on the quality of your starting materials and the reaction conditions. Key areas to verify include:
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Reagent Purity:
-
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this synthesis. Ensure it is stored under anhydrous conditions and handled under an inert atmosphere (e.g., nitrogen or argon).
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Amine/Ammonia Source: Ensure the amine is pure and dry. Primary and secondary amines can react with atmospheric carbon dioxide to form carbamates, reducing their nucleophilicity.
-
-
Reaction Conditions:
-
Anhydrous Environment: The presence of water is a major contributor to low yields due to the hydrolysis of the sulfonyl chloride. All glassware should be oven-dried, and anhydrous solvents must be used.
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Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature (often between 0°C and room temperature) is crucial to prevent side reactions and degradation of the product.[1]
-
Proper Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct. This prevents the protonation of the amine, which would render it non-nucleophilic.
-
Q2: My primary side product appears to be 2-Chloro-4-(trifluoromethyl)benzenesulfonic acid. How can I minimize the hydrolysis of my sulfonyl chloride starting material?
A2: Hydrolysis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is a frequent competing reaction that significantly lowers the yield of the desired sulfonamide.[2][3] To mitigate this:
-
Strict Anhydrous Technique: As emphasized, the exclusion of water is paramount. Use of an inert atmosphere (nitrogen or argon) is highly recommended.
-
Order of Reagent Addition: Slowly adding the sulfonyl chloride solution to a solution containing the amine and a non-nucleophilic base can favor the desired reaction over hydrolysis.[2]
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Temperature Control: Lowering the reaction temperature can decrease the rate of hydrolysis more significantly than the rate of the desired amination, thereby improving the yield of the sulfonamide.[1][2]
Q3: The reaction with my amine is very slow or incomplete, leading to a low yield. What strategies can I employ for less reactive amines?
A3: The nucleophilicity of the amine is a critical factor.[3][4] For sterically hindered or electron-deficient amines, the following adjustments can be beneficial:
-
Increased Temperature: While low temperatures are generally preferred to minimize side reactions, carefully increasing the temperature may be necessary to drive the reaction to completion with less reactive amines.
-
Use of a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP reacts with the sulfonyl chloride to form a more reactive intermediate, which then reacts more readily with the amine.
-
Alternative Sulfonylating Agents: While 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is the direct precursor, in some cases, using the corresponding sulfonyl fluoride, which can be more stable, might be an option, although this would require a different activation method.[5]
Q4: I am observing the formation of a disubstituted sulfonamide (a disulfonimide). How can this be prevented?
A4: The formation of a disulfonimide, where two sulfonyl groups are attached to the nitrogen atom, can occur, particularly with primary amines. This is more likely if there is an excess of the sulfonyl chloride and a strong base. To avoid this:
-
Stoichiometry Control: Use a slight excess of the amine relative to the sulfonyl chloride.
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Controlled Addition: Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.
-
Choice of Base: Using a milder base can sometimes reduce the formation of the disulfonimide.
Quantitative Data on Yield Optimization
The following tables provide representative data on how different reaction parameters can influence the yield of this compound. These values are based on general principles of sulfonamide synthesis and data from similar reactions.
Table 1: Effect of Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Representative Yield (%) | Notes |
| 1 | 0 | 4 | 92 | Lower temperature minimizes side reactions and hydrolysis.[1] |
| 2 | 25 (Room Temp.) | 2 | 85 | Increased rate of hydrolysis and potential for side reactions. |
| 3 | 50 | 1 | 65 | Significant product degradation and side product formation observed.[1] |
Table 2: Effect of Solvent on Yield
| Entry | Solvent | Dielectric Constant | Representative Yield (%) | Notes |
| 1 | Dichloromethane (DCM) | 9.1 | 90 | A common and effective solvent for this reaction. |
| 2 | Tetrahydrofuran (THF) | 7.6 | 88 | Good alternative to DCM. |
| 3 | Acetonitrile | 37.5 | 82 | Higher polarity can sometimes increase the rate of hydrolysis. |
| 4 | Toluene | 2.4 | 75 | Lower polarity may result in slower reaction rates. |
Table 3: Effect of Base on Yield
| Entry | Base | pKa of Conjugate Acid | Representative Yield (%) | Notes |
| 1 | Triethylamine | 10.75 | 91 | Common and effective non-nucleophilic base. |
| 2 | Pyridine | 5.25 | 89 | Slightly less basic, can be beneficial in some cases.[4] |
| 3 | Diisopropylethylamine (DIPEA) | 11.0 | 90 | Sterically hindered base, useful for minimizing side reactions. |
| 4 | Sodium Bicarbonate (aq.) | 10.33 | < 20 | Ineffective due to the presence of water, leading to hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
This protocol describes a representative method for the chlorosulfonation of 1-chloro-4-(trifluoromethyl)benzene.
Materials:
-
1-chloro-4-(trifluoromethyl)benzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for acidic gases.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid (3-4 equivalents) to 1-chloro-4-(trifluoromethyl)benzene (1 equivalent) with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture back to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring.
-
The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.
-
Dry the purified 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride under vacuum.
Protocol 2: Synthesis of this compound
This protocol details the amination of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride.
Materials:
-
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
-
Ammonia solution (e.g., 28% in water) or anhydrous ammonia in a suitable solvent
-
Dichloromethane (DCM), anhydrous
-
Triethylamine, anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C in an ice-water bath.
-
In a separate flask, prepare a solution of the amine (e.g., by bubbling anhydrous ammonia gas through anhydrous DCM) or use a solution of aqueous ammonia. If using an amine other than ammonia, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the stirred solution of the sulfonyl chloride at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[6][7][8]
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the sulfonamide synthesis.
Caption: Competing reaction pathways for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. How To [chem.rochester.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purification of Crude 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2-Chloro-4-(trifluoromethyl)benzenesulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: While the impurity profile can vary depending on the synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as 2-chloro-4-(trifluoromethyl)aniline or 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride.
-
Isomeric Byproducts: Positional isomers formed during the chlorosulfonation or amination steps.
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Hydrolysis Products: The corresponding sulfonic acid, 2-chloro-4-(trifluoromethyl)benzenesulfonic acid, can form if the sulfonyl chloride intermediate is exposed to moisture.
-
Over-reacted Products: Di-sulfonated or other polysubstituted species.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as unreacted reagents.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: For solid crude products, recrystallization is often the most effective initial purification method.[1][2] If the product is an oil or if recrystallization fails to remove impurities effectively, column chromatography is the next logical step.[3]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For sulfonamides, a common approach is to use a solvent pair, such as an alcohol (e.g., ethanol, isopropanol) and water, or a combination of a more polar solvent like ethyl acetate with a non-polar solvent like hexane.[4] It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal system.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
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Slowing down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Using a more dilute solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.
-
Adding a seed crystal: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is too soluble in the cold solvent. | Use a less polar solvent or a different solvent pair. Ensure the minimum amount of hot solvent was used for dissolution.[1] |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper. Use a slight excess of hot solvent before filtration. | |
| Product Purity is Still Low After Recrystallization | Inefficient removal of impurities. | The chosen solvent may not be optimal for separating the specific impurities. Try a different solvent system. Activated charcoal can be used to remove colored impurities. |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before cooling in an ice bath. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | Incorrect mobile phase polarity. | If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, increase the polarity.[3] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| Compound Elutes as a Broad Band | The compound is not very soluble in the mobile phase. | Choose a mobile phase in which the compound is more soluble. |
| The column was not packed properly. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. | |
| Cracking of the Silica Gel Bed | The column ran dry. | Always keep the solvent level above the top of the stationary phase. |
| A significant change in solvent polarity during elution. | Use a gradual solvent gradient rather than an abrupt change in polarity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general procedure and may require optimization based on the specific impurities present. A patent for a similar compound, 4-chloro-3-(trifluoromethyl) benzene sulfonyl chloride, suggests a solvent system of ethyl acetate and n-hexane which may be a good starting point.[5]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate. Add n-hexane dropwise until the solution becomes cloudy. If the cloudiness disappears upon gentle heating, this solvent system is likely suitable.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethyl acetate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add hot n-hexane to the filtrate until it becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold n-hexane. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample to the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
The following table presents hypothetical data for the purification of crude this compound to illustrate the expected outcomes of the purification techniques.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent System (v/v) |
| Recrystallization | 85 | 98 | 75 | Ethyl Acetate / n-Hexane (1:3) |
| Column Chromatography | 85 | >99 | 60 | Hexane / Ethyl Acetate (gradient) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for purification issues.
References
- 1. mt.com [mt.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 5. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
troubleshooting low reactivity of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by three key features:
-
Sulfonamide Group (-SO₂NH₂): This group is electron-withdrawing and can be deprotonated under basic conditions to form a nucleophile.
-
Chloro Group (-Cl): The chlorine atom at the 2-position is a potential leaving group in nucleophilic aromatic substitution (SNA_r) and a coupling partner in cross-coupling reactions. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides.
-
Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at the ortho and para positions.
Q2: What are the most common reaction types where this compound is used?
A2: This compound is a versatile building block commonly employed in:
-
N-Arylation/N-Alkylation: The sulfonamide nitrogen can act as a nucleophile to react with various electrophiles.
-
Cross-Coupling Reactions: The aryl chloride can participate in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds, respectively.
-
Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the aromatic ring allows for the displacement of the chloride by strong nucleophiles.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed, including:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Consulting the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Troubleshooting Guide: Low Reactivity
Low reactivity is a common issue encountered when working with this compound, particularly in cross-coupling reactions. This guide provides potential causes and solutions.
Issue: Low or no conversion in Suzuki-Miyaura Coupling Reactions.
| Potential Cause | Troubleshooting & Optimization |
| Inactive Catalyst System | Aryl chlorides are less reactive than bromides or iodides.[2] A more active catalyst system is often required. Consider using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | The choice of base is crucial for the transmetalation step. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases. |
| Low Reaction Temperature | Reactions involving aryl chlorides typically require higher temperatures to facilitate oxidative addition. Gradually increase the reaction temperature, monitoring for decomposition. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. A small amount of water can sometimes accelerate the reaction. |
Issue: Poor yields in Buchwald-Hartwig Amination.
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inhibition | The amine starting material or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that is less susceptible to displacement may help. |
| Sterically Hindered Amine | Reactions with sterically hindered amines can be challenging. Employing bulky phosphine ligands (e.g., BrettPhos, tBuXPhos) and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaO_t_Bu) can improve yields.[3] |
| Side Reactions | Hydrodehalogenation (replacement of the chlorine with hydrogen) can be a competing side reaction. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize this. |
Issue: Failure of Nucleophilic Aromatic Substitution (SNA_r).
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Nucleophilicity | The incoming nucleophile must be strong enough to attack the electron-deficient aromatic ring. Consider using a stronger nucleophile or increasing its concentration. |
| Poor Leaving Group Ability of Chloride | While activated by the trifluoromethyl group, chloride is still not as good a leaving group as fluoride or a nitro group in SNA_r reactions. Higher reaction temperatures or the use of a polar aprotic solvent like DMSO or DMF can facilitate the reaction.[4] |
| Reaction Not at Equilibrium | If the reaction is reversible, consider using an excess of the nucleophile or removing the chloride byproduct to drive the reaction to completion. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture, toluene).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaO_t_Bu, 1.2-1.5 eq.).
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Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.) followed by the solvent (e.g., toluene, dioxane).
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Reaction Conditions: Heat the mixture to 80-110 °C and stir until complete conversion is observed.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low reactivity in common cross-coupling reactions.
Caption: Common reaction pathways for this compound.
References
Navigating the Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a critical process for the creation of various pharmaceutical and agrochemical compounds. However, scaling up this multi-step synthesis from the laboratory to pilot or industrial scale presents a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address potential issues encountered during the synthesis, ensuring a safe, efficient, and successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The industrial synthesis of this compound typically follows a multi-step sequence, starting from 2-chloro-4-(trifluoromethyl)benzene. The most common pathway involves four key transformations:
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Nitration: Introduction of a nitro group onto the benzene ring of 2-chloro-4-(trifluoromethyl)benzene.
-
Reduction: Conversion of the nitro group to an amine (aniline derivative).
-
Diazotization: Transformation of the primary amine into a diazonium salt.
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Sulfonation (Sandmeyer-type reaction): Reaction of the diazonium salt with sulfur dioxide and a copper salt to form the corresponding sulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with ammonia to yield the final product, this compound.
This route is favored for its use of readily available starting materials and well-established chemical transformations.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The scale-up of this synthesis requires careful consideration of several safety hazards:
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[1] It is crucial to handle them in solution at low temperatures and consume them immediately in the subsequent step.
-
Exothermic Reactions: Both the nitration and the Sandmeyer-type sulfonation reactions are highly exothermic.[2] Proper heat management through efficient cooling systems and controlled reagent addition is critical to prevent runaway reactions.
-
Hazardous Reagents: The synthesis involves the use of corrosive and toxic reagents such as fuming nitric acid, sulfuric acid, chlorosulfonic acid, and thionyl chloride. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
-
Gas Evolution: The diazotization and Sandmeyer reactions evolve nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.
Q3: How can I monitor the progress of each reaction step?
A3: A combination of analytical techniques is typically employed for reaction monitoring:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts. It is the preferred method for accurate monitoring and purity assessment.
-
Gas Chromatography (GC): Useful for monitoring the consumption of volatile starting materials like 2-chloro-4-(trifluoromethyl)benzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during each stage of the synthesis.
Step 1: Nitration of 2-chloro-4-(trifluoromethyl)benzene
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient nitrating agent or reaction time. | Increase the equivalents of the nitrating agent (e.g., nitric acid/sulfuric acid mixture) or extend the reaction time. Monitor the reaction by HPLC or GC to determine the optimal reaction endpoint. |
| Formation of Multiple Isomers | Incorrect reaction temperature. | Maintain a low and controlled temperature during the addition of the nitrating agent to improve regioselectivity. |
| Runaway Reaction | Poor heat dissipation. | Ensure the reactor has an efficient cooling system. Add the nitrating agent slowly and monitor the internal temperature closely. Have a quenching agent readily available in case of a thermal runaway. |
Step 2: Reduction of the Nitro Group
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient reducing agent or catalyst deactivation. | Increase the amount of reducing agent (e.g., iron powder, tin(II) chloride) or use a fresh, active catalyst (e.g., palladium on carbon for catalytic hydrogenation). |
| Formation of Side Products (e.g., azo compounds) | Over-reduction or side reactions. | Optimize the reaction conditions, such as temperature and pressure (for hydrogenation), to minimize side product formation. |
| Difficult Product Isolation | Emulsion formation during workup. | Add a suitable solvent to break the emulsion or use a different workup procedure, such as filtration of the catalyst followed by extraction. |
Step 3: Diazotization of 2-chloro-4-(trifluoromethyl)aniline
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Diazonium Salt | Decomposition of the diazonium salt due to high temperature. | Strictly maintain the reaction temperature between 0-5 °C using an efficient cooling system.[1] |
| Formation of Tar-like Byproducts | Uncontrolled reaction or side reactions. | Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations. Ensure the reaction medium is sufficiently acidic. |
| Precipitation of Starting Material | Incomplete dissolution of the aniline salt. | Ensure the aniline is fully dissolved in the acidic medium before starting the diazotization. |
Step 4: Sandmeyer-type Sulfonation
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Sulfonyl Chloride | Inefficient reaction or decomposition of the diazonium salt. | Optimize the catalyst (copper salt) concentration and ensure the sulfur dioxide source is adequate. Add the diazonium salt solution to the SO2/copper catalyst mixture at a controlled rate. |
| Formation of Chlorinated Byproduct | Competing Sandmeyer chlorination reaction. | Use a copper(I) salt catalyst and carefully control the reaction conditions to favor the sulfonation pathway.[3] |
| Foaming and Gas Evolution | Rapid decomposition of the diazonium salt. | Control the addition rate of the diazonium salt and ensure adequate headspace and venting in the reactor. |
Step 5: Amination of 2-chloro-4-(trifluoromethyl)benzenesulfonyl Chloride
| Problem | Potential Cause | Recommended Solution |
| Incomplete Amination | Insufficient ammonia or short reaction time. | Use a sufficient excess of ammonia (aqueous or gaseous) and monitor the reaction to completion by HPLC. |
| Formation of Hydrolysis Product (Sulfonic Acid) | Presence of water and high temperature. | If using aqueous ammonia, control the reaction temperature to minimize hydrolysis of the sulfonyl chloride. |
| Difficult Product Purification | Presence of unreacted starting material or byproducts. | Optimize the reaction to achieve full conversion. Use an appropriate crystallization solvent to purify the final product. |
Experimental Protocols and Data
While specific industrial-scale protocols are proprietary, the following tables provide representative experimental conditions and expected outcomes based on literature for related compounds and general principles of process chemistry.
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Nitration | 2-chloro-4-(trifluoromethyl)benzene | HNO₃, H₂SO₄ | - | 0 - 10 | 2 - 4 | 90 - 95 |
| Reduction | 2-chloro-5-nitro-4-(trifluoromethyl)benzene | Fe, HCl (aq) | Ethanol/Water | 70 - 80 | 3 - 5 | 85 - 90 |
| Diazotization | 2-chloro-4-(trifluoromethyl)aniline | NaNO₂, HCl (aq) | Water | 0 - 5 | 0.5 - 1 | >95 (in solution) |
| Sulfonation | 2-chloro-4-(trifluoromethyl)benzenediazonium chloride | SO₂, CuCl | Acetic Acid | 15 - 25 | 1 - 2 | 70 - 80 |
| Amination | 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride | NH₃ (aq) | Dichloromethane | 0 - 10 | 1 - 3 | 90 - 95 |
Table 2: Common Impurities and their Potential Sources
| Impurity | Potential Source | Analytical Method for Detection |
| Isomeric nitro compounds | Nitration step | HPLC, GC-MS |
| Unreacted nitro compound | Incomplete reduction | HPLC |
| Azo compounds | Side reaction during reduction or diazotization | HPLC-UV/Vis |
| Phenolic byproduct | Decomposition of diazonium salt | HPLC, GC-MS |
| 2,5-dichloro-4-(trifluoromethyl)benzene | Sandmeyer chlorination side reaction | GC-MS |
| 2-chloro-4-(trifluoromethyl)benzenesulfonic acid | Hydrolysis of the sulfonyl chloride | HPLC |
Visualizing the Process: Experimental Workflow and Troubleshooting
To aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the key steps and decision-making processes.
Caption: A streamlined workflow for the multi-step synthesis.
Caption: A logical troubleshooting guide for the critical diazotization step.
References
Technical Support Center: Selective Dechlorination of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective dechlorination of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the selective dechlorination of this compound derivatives?
A1: Palladium-based catalysts are most commonly employed for the selective hydrodechlorination of aryl chlorides. For substrates like this compound, which are electron-deficient due to the trifluoromethyl and sulfonamide groups, Palladium on charcoal (Pd/C) is a robust and frequently used heterogeneous catalyst. Homogeneous systems using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands can also be effective and offer high selectivity.
Q2: What are suitable hydrogen sources for this dechlorination reaction?
A2: A variety of hydrogen sources can be used. Catalytic transfer hydrogenation is often preferred for its practicality and safety. Common hydrogen donors include:
-
Ammonium formate or sodium formate: These are frequently used with Pd/C in solvents like methanol or ethanol.
-
Hydrogen gas (H₂): Can be used with catalysts like Pd/C, but requires specialized equipment (e.g., a Parr hydrogenator).
-
Silanes (e.g., triethylsilane): Can be effective in combination with a palladium catalyst.
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Magnesium in methanol: This system generates hydrogen in situ and can drive the dechlorination.[1]
Q3: My reaction is sluggish or incomplete. What are the potential causes and how can I address them?
A3: Several factors can lead to incomplete or slow reactions:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. In some cases, catalyst poisoning by impurities in the starting material or solvent can occur.
-
Insufficient Hydrogen Donor: The amount of hydrogen donor may be insufficient. Typically, a stoichiometric excess of the hydrogen donor is required.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst. Consider using a co-solvent or a different solvent system to improve solubility.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C).
Q4: I am observing side products. What are the likely side reactions and how can I minimize them?
A4: Potential side reactions include:
-
Reduction of the Trifluoromethyl Group: While generally stable, under harsh conditions, the trifluoromethyl group can be reduced. Using milder reaction conditions (e.g., lower temperature, less reactive hydrogen source) can mitigate this.
-
Decomposition of the Sulfonamide Group: The sulfonamide group is generally stable under these conditions, but highly acidic or basic conditions should be avoided.
-
Hydrodefluorination: In some cases, C-F bond cleavage can occur, though it is less favorable than C-Cl bond cleavage. Optimizing the catalyst and reaction conditions can enhance selectivity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and can help identify any side products.
-
High-Performance Liquid Chromatography (HPLC): Another excellent quantitative method for monitoring the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze an aliquot of the reaction mixture to determine the conversion to the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst. 2. Insufficient hydrogen source. 3. Incorrect reaction temperature. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of catalyst. Consider a different type of palladium catalyst (e.g., different loading on carbon, or a homogeneous catalyst). 2. Increase the equivalents of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate). 3. Gradually increase the reaction temperature and monitor for product formation. 4. Use anhydrous solvents and pure starting materials. |
| Incomplete Reaction | 1. Catalyst deactivation during the reaction. 2. Insufficient reaction time. 3. Equilibrium reached. | 1. Add a fresh portion of the catalyst to the reaction mixture. 2. Extend the reaction time and continue to monitor the progress. 3. Increase the amount of hydrogen donor. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-reduction or reduction of other functional groups. 2. Catalyst-induced side reactions. 3. Reaction temperature is too high. | 1. Use milder reaction conditions (lower temperature, less reactive hydrogen source). 2. Screen different catalysts and ligands to improve selectivity. 3. Reduce the reaction temperature. |
| Product Degradation | 1. Product is unstable under the reaction conditions. 2. Work-up procedure is too harsh. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Use a milder work-up procedure (e.g., avoid strong acids or bases). |
Data Presentation
Table 1: Comparison of Catalytic Systems for Selective Dechlorination
| Catalyst System | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| 10% Pd/C | Ammonium Formate | Methanol | RT - 60 | 2 - 12 | >90 | High | General Procedure |
| 5% Pd/C | H₂ (1 atm) | Ethanol | RT | 4 - 24 | >95 | High | General Procedure |
| Pd(OAc)₂ / Ligand | Sodium Formate | DMF | 80 | 6 - 18 | 85-95 | High | Inferred |
| Mg / MeOH | In situ H₂ | Methanol | RT - 40 | 1 - 6 | >90 | Moderate | [1] |
Note: The data in this table is representative and may need to be optimized for specific derivatives of this compound.
Experimental Protocols
Key Experiment: Selective Dechlorination using Pd/C and Ammonium Formate
This protocol describes a general procedure for the selective dechlorination of a this compound derivative using a palladium on carbon catalyst with ammonium formate as the hydrogen source.
Materials:
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This compound derivative (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (3-5 eq)
-
Methanol (or another suitable solvent)
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Round-bottom flask
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Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the this compound derivative and the 10% Pd/C catalyst.
-
Purge the flask with an inert gas (Nitrogen or Argon).
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Add methanol to the flask to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
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Add the ammonium formate to the reaction mixture with stirring.
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Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C).
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Monitor the reaction progress by TLC or another suitable analytical method.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for selective dechlorination.
References
enhancing the solubility of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide for reactions
Technical Support Center: 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of this compound for chemical reactions.
Compound Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClF₃NO₂S | [1][2] |
| Molecular Weight | 259.64 g/mol | [1][3] |
| Melting Point | 169-171 °C | [1][3] |
| Predicted pKa | 9.26 ± 0.60 | [1] |
| Appearance | Solid | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: Based on its structure, this compound is a poorly water-soluble, crystalline solid.[5] Its solubility is generally low in non-polar organic solvents and water. However, it is expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and polar protic solvents like methanol and ethanol.[4] For reactions in aqueous media, solubility enhancement techniques are typically required.
Q2: My reaction requires an aqueous buffer, but the compound is not dissolving. What should I do?
A2: The sulfonamide group (-SO₂NH₂) is acidic, meaning its proton can be removed to form a more soluble anionic salt.[6] The predicted pKa of this compound is approximately 9.26.[1] To increase solubility in an aqueous buffer, you should adjust the pH of the solution to be 1-2 units above the pKa. By increasing the pH to approximately 10-11, you deprotonate the sulfonamide, forming the corresponding anion, which is significantly more water-soluble.[6][7] Care must be taken to ensure the desired reaction is compatible with these basic conditions.
Q3: Can I use a co-solvent to improve solubility for my reaction? If so, which ones are recommended?
A3: Yes, co-solvency is a highly effective and common method for solubilizing poorly soluble compounds.[8] Water-miscible organic solvents can be added to the aqueous reaction mixture to increase the solubility of the compound.[8] Recommended co-solvents for sulfonamides include:
It is advisable to start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase the concentration until the compound dissolves. The choice of co-solvent should be compatible with your reaction conditions and downstream processing.
Q4: I am performing a reaction sensitive to pH changes and common organic solvents. Are there other options?
A4: Yes, hydrotropy is an excellent alternative.[12] Hydrotropes are compounds that can enhance the solubility of poorly soluble substances in water without the need for organic solvents or pH modification.[12][13][14] This method is advantageous because it is often cost-effective and eco-friendly.[12][13] Common hydrotropic agents include:
These agents are added in high concentrations to the aqueous solution to facilitate the dissolution of the hydrophobic compound.[12]
Q5: What is a solid dispersion, and can it help with solubility issues in subsequent reactions?
A5: A solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[5] This method can significantly increase the dissolution rate and apparent solubility of a compound by reducing particle size to the molecular level and improving wettability.[5][16] By preparing a solid dispersion of this compound with a carrier like Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG), you can create a solid material that dissolves more readily in your reaction medium.
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to troubleshooting and enhancing the solubility of this compound.
Caption: A workflow diagram for troubleshooting solubility issues.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is suitable for reactions in aqueous media that are tolerant to basic conditions.
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Prepare a 1 M stock solution of a suitable base (e.g., NaOH, KOH, or a non-nucleophilic organic base like DBU if inorganic bases interfere with the reaction).
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Suspend the this compound in the aqueous reaction buffer.
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Monitor the pH of the suspension using a calibrated pH meter.
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Add the base stock solution dropwise while vigorously stirring the suspension.
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Observe the dissolution of the solid. Continue adding the base until the solid is fully dissolved.
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Record the final pH . Ensure the final pH is stable and compatible with the planned reaction. Typically, a pH between 10 and 11 should be sufficient for complete dissolution.[7]
Protocol 2: Solubility Enhancement using a Co-solvent
This protocol is for reactions where the addition of a water-miscible organic solvent is acceptable.
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Select a co-solvent that is inert to your reaction conditions (e.g., PEG 400, ethanol, acetone, DMSO).[9][10][11]
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Add the solid this compound to your reaction vessel.
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Start by adding the aqueous component of your reaction medium, but do not bring it to the final volume.
-
Slowly add the chosen co-solvent in increments (e.g., 5% of the total final volume at a time) while stirring.
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Continue adding the co-solvent until the solid is fully dissolved.
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Add the remaining aqueous medium to reach the final desired reaction concentration.
-
Note: The total percentage of co-solvent should be kept as low as possible to minimize its impact on the reaction kinetics and selectivity.
Protocol 3: Solubility Enhancement using Hydrotropy
This method is ideal for systems sensitive to organic solvents and pH changes.
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Select a hydrotropic agent (e.g., sodium citrate, sodium benzoate, urea).[12][15]
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Prepare a concentrated stock solution of the hydrotrope in the aqueous reaction buffer (e.g., 2 M Sodium Citrate).
-
Add the solid this compound to the reaction vessel.
-
Add the hydrotrope solution to the solid and stir. The amount needed can be significant, often resulting in a high concentration of the hydrotrope in the final mixture.
-
Once the compound is dissolved , proceed by adding the other reactants.
Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol creates a more soluble form of the compound for use in subsequent experiments.[5]
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Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).
-
Choose a common volatile solvent in which both the compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture like dichloromethane/methanol).
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Dissolve a specific ratio of this compound and the carrier (e.g., 1:1 or 1:4 w/w) in the chosen solvent in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will deposit a thin film of the solid dispersion on the flask wall.
-
Dry the resulting solid film further under a high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask. The resulting powder can be used directly in reactions, where it should exhibit a significantly faster dissolution rate compared to the original crystalline compound.[5]
Relationships Between Solubility Enhancement Methods
The following diagram illustrates the classification and relationships between the primary methods for enhancing solubility.
Caption: Classification of solubility enhancement techniques.
References
- 1. Cas 146533-47-3,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 146533-47-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. ベンゼンスルホンアミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. jddtonline.info [jddtonline.info]
- 6. bmj.com [bmj.com]
- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. The effect of cosolvents and surfactants on the solubility of sul...: Ingenta Connect [ingentaconnect.com]
- 10. The effect of cosolvents and surfactants on the solubility of sulfasalazine | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes [wisdomlib.org]
- 14. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. japer.in [japer.in]
workup procedures for reactions involving 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
Technical Support Center: 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound from the benzenesulfonamide class.[1] Its structure, featuring both a chloro and a trifluoromethyl group, makes it a versatile building block in organic synthesis.[1] It is commonly used as an intermediate in the production of pharmaceuticals and agrochemicals.[1]
Q2: What are the key physical and chemical properties of this compound?
Key properties are summarized in the Quantitative Data section below. Notably, it is a solid with a melting point of 169-171°C.[1][2] Its predicted pKa is approximately 9.26, indicating the sulfonamide proton is weakly acidic.[1] This acidity is a crucial factor in designing extraction and purification procedures.
Q3: What are the most common reactions involving this compound?
The most frequent application involves the reaction of the sulfonamide nitrogen with various electrophiles. A primary use is its N-alkylation or N-arylation, where it acts as a nucleophile to form more complex sulfonamide derivatives. These reactions are fundamental in building molecules for drug discovery and medicinal chemistry.[3][4]
Q4: What are the recommended storage conditions for this compound?
While specific storage temperatures are not consistently listed, standard practices for chemical reagents should be followed. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification of reactions involving this compound.
Issue 1: Low Yield of the Desired Product After Synthesis
-
Question: My reaction to form a derivative from this compound has resulted in a very low yield. What are the common causes and how can I address them?
-
Answer: Low yields in sulfonamide synthesis can often be traced to several factors:
-
Incomplete Reaction: The reactivity of the amine or electrophile used might be low.[5] Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint.
-
Side Reactions: If the reaction is conducted from the corresponding sulfonyl chloride, hydrolysis of this starting material is a common competing pathway, especially in the presence of moisture and base.[5] Ensure all glassware is dry and use anhydrous solvents to minimize this side reaction.[5]
-
Product Loss During Workup: The product may have partial solubility in the aqueous layer, especially if the pH is not controlled. Ensure the pH of the aqueous layer during extraction is neutral or slightly acidic to keep the sulfonamide product in the organic phase.
-
Issue 2: Difficulty Removing Unreacted Starting Materials During Workup
-
Question: I am struggling to separate my final product from unreacted this compound and the amine I reacted it with. What is an effective extraction strategy?
-
Answer: A pH-based aqueous extraction is highly effective for this separation.
-
Remove Unreacted Amine: After diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), perform an acidic wash. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the unreacted amine, causing it to partition into the aqueous layer.[6]
-
Remove Unreacted this compound: The sulfonamide proton is weakly acidic (pKa ≈ 9.26).[1] You can wash the organic layer with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the unreacted sulfonamide, which will then move into the aqueous layer. Caution: Your desired product must be stable to these basic conditions and must not have acidic protons that would cause it to be extracted as well.
-
Isolate Product: After the acid and base washes, wash the organic layer with brine to remove excess water, dry it over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Issue 3: Problems with Final Product Crystallization
-
Question: I have isolated my crude product, but I am having trouble purifying it by crystallization. What should I do if crystals don't form, or if the product "oils out"?
-
Answer: Crystallization issues are common but can usually be resolved with systematic troubleshooting.[7]
-
If No Crystals Form: The solution may be too dilute (too much solvent was used) or supersaturation has not been achieved.[7]
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line.[7]
-
Add a Seed Crystal: If available, add a tiny crystal of the pure product to the solution.
-
Reduce Solubility: Slowly add a miscible "anti-solvent" (a solvent in which your product is insoluble) until the solution becomes slightly turbid, then warm until it is clear again and allow it to cool slowly.[8]
-
Concentrate the Solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[7]
-
-
If the Product "Oils Out" (Forms Liquid Droplets): This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solid (often due to impurities lowering the melting point).[7]
-
Increase Solvent: Return the mixture to the heat source and add more of the "good" solvent to ensure the product stays dissolved longer as it cools.[7]
-
Slow Down Cooling: Cool the solution more slowly. You can insulate the flask by placing it in a Dewar or a beaker filled with cotton to ensure a gradual temperature drop.[9][10]
-
-
Quantitative Data
The following table summarizes key physicochemical properties for this compound.
| Property | Value | Reference(s) |
| CAS Number | 146533-47-3 | [1][2][11][12] |
| Molecular Formula | C₇H₅ClF₃NO₂S | [1][2] |
| Molecular Weight | 259.64 g/mol | [1][2] |
| Melting Point | 169-171 °C | [1][2] |
| Boiling Point | 325.5 °C at 760 mmHg | [1] |
| Density | 1.584 g/cm³ | [1] |
| pKa (Predicted) | 9.26 ± 0.60 | [1] |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol outlines a standard liquid-liquid extraction procedure to isolate a neutral organic product from a reaction mixture containing acidic and basic impurities.
-
Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent. Shake gently and allow the layers to separate. Drain the lower aqueous layer. This step removes basic impurities like unreacted amines.[6] Repeat if necessary.
-
Basic Wash: Add an equal volume of saturated NaHCO₃ (aq) or 1M NaOH (aq). Shake, vent, and separate the layers as before. This step removes acidic impurities, including unreacted this compound.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (aq) (brine). This helps to remove residual water and some water-soluble impurities from the organic layer.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Standard Recrystallization Protocol
This protocol is for the purification of a solid crude product.
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Test small amounts of your crude product in various solvents to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid completely.[10] It is crucial to add the solvent in small portions while heating.[10]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[10] Do not disturb the flask during this process.[9]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
The following diagrams illustrate logical workflows for common procedures.
Caption: A standard workflow for the aqueous workup of a reaction mixture.
Caption: Troubleshooting flowchart for common issues encountered during crystallization.
References
- 1. Cas 146533-47-3,this compound | lookchem [lookchem.com]
- 2. 146533-47-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. unifr.ch [unifr.ch]
- 10. youtube.com [youtube.com]
- 11. manchesterorganics.com [manchesterorganics.com]
- 12. scbt.com [scbt.com]
stability issues of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide under acidic/basic conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide in acidic and basic solutions?
A1: Based on the general stability of sulfonamides, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions. Hydrolysis is a primary degradation pathway for sulfonamides.[1][2] The rate of degradation is typically influenced by pH, temperature, and the concentration of the acid or base.
Q2: Which condition is likely to cause more significant degradation, acidic or basic?
A2: For many sulfonamides, acidic conditions can lead to more significant hydrolysis compared to neutral or alkaline conditions.[3] However, the specific structure of the molecule, including the electron-withdrawing trifluoromethyl group and the chloro substituent, can influence its susceptibility. Therefore, experimental testing is crucial to determine the precise stability profile.
Q3: What is the primary degradation mechanism for sulfonamides under these conditions?
A3: The most common degradation pathway for sulfonamides is the hydrolytic cleavage of the sulfonamide (S-N) bond.[4] This would likely result in the formation of 2-chloro-4-(trifluoromethyl)benzenesulfonic acid and ammonia.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the recommended approach.[5][6][7][8] This method should be capable of separating the intact this compound from its potential degradation products.
Q5: Are there any recommended storage conditions for solutions of this compound?
A5: To minimize degradation, solutions of this compound should be prepared fresh. If storage is necessary, it is advisable to store them at low temperatures (2-8 °C) and protected from light. The pH of the solution should be kept as close to neutral as possible, unless the experimental conditions require otherwise.
Troubleshooting Guides
Issue: Unexpectedly Rapid Degradation in an Acidic Medium
Possible Cause 1: Elevated Temperature
-
Troubleshooting Step: Verify the temperature of your experimental setup. Higher temperatures significantly accelerate the rate of hydrolysis.[9]
-
Recommendation: Conduct the experiment at a lower, controlled temperature (e.g., room temperature or below) and monitor the degradation over time.
Possible Cause 2: Inappropriate Acid Concentration
-
Troubleshooting Step: Review the concentration of the acid used. High concentrations of strong acids will increase the degradation rate.
-
Recommendation: Start with a lower acid concentration (e.g., 0.1 M HCl) and incrementally increase if necessary to achieve the desired level of degradation for the study.
Issue: Inconsistent Results Between Batches
Possible Cause 1: Variation in Initial Purity
-
Troubleshooting Step: Analyze the purity of each batch of this compound before initiating the stability study.
-
Recommendation: Use a validated analytical method to confirm the purity and identity of the starting material.
Possible Cause 2: Inconsistent Experimental Conditions
-
Troubleshooting Step: Ensure that all experimental parameters (pH, temperature, concentration, solvent) are identical for all batches being tested.
-
Recommendation: Use a detailed, standardized protocol for all stability tests to ensure reproducibility.
Data Presentation
Table 1: Expected Stability Profile of this compound under Forced Degradation Conditions (Hypothetical Data)
| Condition | Temperature | Time | Expected Degradation | Potential Degradation Products |
| 0.1 M HCl | 60 °C | 24 hours | Significant | 2-Chloro-4-(trifluoromethyl)benzenesulfonic acid, Ammonia |
| 0.1 M NaOH | 60 °C | 24 hours | Moderate | 2-Chloro-4-(trifluoromethyl)benzenesulfonic acid, Ammonia |
| Neutral (Water) | 60 °C | 24 hours | Minimal | None Detected |
Disclaimer: This table presents a hypothetical stability profile based on the general behavior of sulfonamides. Actual results may vary and should be confirmed through experimental studies.
Experimental Protocols
Protocol: Forced Hydrolysis Study of this compound
Objective: To assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18)
-
Thermostatic bath or oven
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
-
Acidic Hydrolysis:
-
In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M HCl.
-
Prepare a second sample with 1 M HCl.
-
Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Repeat the procedure from step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the aliquots with an appropriate amount of HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Repeat the procedure from step 2, using water instead of acid or base.
-
-
HPLC Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for each condition.
-
Identify and, if possible, quantify the major degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. longdom.org [longdom.org]
- 7. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
comparative reactivity of 2-chloro vs 2-bromo-4-(trifluoromethyl)benzenesulfonamide
An Objective Comparison of the Reactivity of 2-Chloro- vs. 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
For researchers and professionals in drug development, the selection of starting materials is critical to the efficiency of a synthetic route. This guide provides a detailed comparison of the reactivity of 2-chloro-4-(trifluoromethyl)benzenesulfonamide and 2-bromo-4-(trifluoromethyl)benzenesulfonamide, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). This comparison is based on established principles of physical organic chemistry, supported by data on analogous systems.
In nucleophilic aromatic substitution (SNAr) reactions, This compound is expected to be more reactive than 2-bromo-4-(trifluoromethyl)benzenesulfonamide . This is because the rate-determining step of the SNAr mechanism is the initial attack by the nucleophile, which is accelerated by the greater electron-withdrawing inductive effect of the more electronegative chlorine atom.
The Chemical Basis for Reactivity
The reactivity of the two compounds is dictated by the Nucleophilic Aromatic Substitution (SNAr) mechanism, as the benzene ring is highly activated by two potent electron-withdrawing groups: the trifluoromethyl group (-CF3) at the para position and the benzenesulfonamide group (-SO2NH2) at the meta position relative to the halogen.
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity.[1][2]
-
Elimination of the Leaving Group : The halide ion is expelled, and the aromaticity of the ring is restored. This step is generally fast.[1]
The key to the comparative reactivity lies in the stability of the Meisenheimer complex and the energy of the transition state leading to it. A more electronegative halogen substituent (chlorine vs. bromine) exerts a stronger inductive electron-withdrawing effect. This effect helps to stabilize the developing negative charge in the transition state and the subsequent Meisenheimer complex.[3] Consequently, the activation energy for the rate-determining step is lowered, leading to a faster reaction rate.
This trend is contrary to SN1 and SN2 reactions, where leaving group ability is paramount and the order of reactivity is I > Br > Cl > F. In SNAr, the C-X bond is broken in the fast second step, so its bond strength has a minimal impact on the overall reaction rate.[4] The dominant factor is the stabilization of the intermediate formed in the slow first step. The established reactivity order for halogens in activated SNAr reactions is generally F > Cl > Br > I .[4]
Comparative Data Summary
| Feature | This compound | 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | Impact on Reactivity |
| Halogen Electronegativity (Pauling Scale) | 3.16 | 2.96 | Higher electronegativity of chlorine leads to a stronger inductive withdrawal, stabilizing the Meisenheimer complex more effectively. |
| Expected SNAr Reaction Rate | Faster | Slower | The chloro-derivative is predicted to react faster due to the greater stabilization of the rate-determining transition state.[3][4] |
| Carbon-Halogen Bond Strength (approx. kJ/mol) | ~397 (Chlorobenzene) | ~336 (Bromobenzene) | While the C-Cl bond is stronger, this has a negligible effect on the rate as C-X bond cleavage occurs in the fast step after the rate-determining step. |
| Activating Groups | -SO2NH2 (ortho), -CF3 (para) | -SO2NH2 (ortho), -CF3 (para) | Both compounds are strongly activated for SNAr by powerful electron-withdrawing groups that can stabilize the negative charge of the intermediate via resonance and induction.[5][6] |
Experimental Protocols
The following is a generalized protocol for a nucleophilic aromatic substitution reaction with an amine nucleophile, which can be adapted for either the chloro- or bromo-benzenesulfonamide derivative. Optimal conditions, particularly temperature and reaction time, will vary. The chloro-derivative is expected to require milder conditions (lower temperature or shorter time) to achieve a comparable yield.
Title: Synthesis of N-Aryl-2-amino-4-(trifluoromethyl)benzenesulfonamide via Nucleophilic Aromatic Substitution.
Objective: To displace the halogen (Cl or Br) from the benzenesulfonamide ring with a primary or secondary amine.
Materials:
-
2-Halo-4-(trifluoromethyl)benzenesulfonamide (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 2.0 eq)
-
Base (e.g., K2CO3, Cs2CO3, or Et3N) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Stir plate and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-halo-4-(trifluoromethyl)benzenesulfonamide (1.0 eq), the chosen base (e.g., K2CO3, 2.5 eq), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO) to create a stirrable suspension (approx. 0.2-0.5 M concentration). Add the amine nucleophile (1.5 eq) to the mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring. The required temperature will depend on the substrate and nucleophile. For the more reactive 2-chloro derivative, starting at 80-100 °C is recommended. The 2-bromo derivative may require higher temperatures (100-140 °C) for a reasonable reaction rate.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. The product may precipitate. If it does not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted product.
Visualizations
The following diagrams illustrate the key chemical processes involved.
Caption: The Addition-Elimination (SNAr) reaction mechanism.
Caption: A typical experimental workflow for an SNAr reaction.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. scribd.com [scribd.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide and 4-(trifluoromethyl)benzenesulfonamide for Researchers
In the landscape of pharmaceutical and agrochemical research, benzenesulfonamide derivatives serve as critical building blocks for the synthesis of a wide array of bioactive molecules. Among these, compounds bearing a trifluoromethyl group are of particular interest due to the unique physicochemical and biological properties conferred by this moiety. This guide provides a comparative overview of two such compounds: 2-Chloro-4-(trifluoromethyl)benzenesulfonamide and 4-(trifluoromethyl)benzenesulfonamide, intended for researchers, scientists, and drug development professionals.
While both molecules share a common 4-(trifluoromethyl)benzenesulfonamide core, the presence of a chlorine atom at the ortho-position in the former introduces significant structural and electronic differences, which are expected to influence their reactivity, physical properties, and biological activity. This guide summarizes their known physicochemical properties, outlines general synthetic approaches, and discusses their potential as bioactive agents, particularly as carbonic anhydrase inhibitors.
It is important to note that while the general roles of these compounds as synthetic intermediates are established, a lack of publicly available, direct comparative studies with quantitative experimental data (e.g., IC50 or Ki values) precludes a definitive performance comparison. The information presented herein is based on available data for the individual compounds and related structures.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and 4-(trifluoromethyl)benzenesulfonamide is presented in Table 1. The addition of a chlorine atom in the 2-position generally leads to an increase in molecular weight and can affect properties such as melting point and pKa.
| Property | This compound | 4-(trifluoromethyl)benzenesulfonamide |
| CAS Number | 146533-47-3 | 830-43-3 |
| Molecular Formula | C₇H₅ClF₃NO₂S | C₇H₆F₃NO₂S |
| Molecular Weight | 259.64 g/mol | 225.19 g/mol |
| Melting Point | 169-171 °C | 179-183 °C |
| Appearance | White to off-white solid | White to almost white powder/crystal |
| pKa (Predicted) | 9.26 ± 0.60 | 9.68 ± 0.10 |
Synthesis Overview
The synthesis of 4-(trifluoromethyl)benzenesulfonamide generally starts with 4-(trifluoromethyl)aniline. A common route involves the diazotization of the aniline followed by a sulfonyl chloride formation and subsequent amination.
For this compound, the synthesis would start from a chlorinated precursor, such as 2-chloro-4-(trifluoromethyl)aniline. The synthetic steps would be analogous to those for the non-chlorinated counterpart. A generalized workflow for the synthesis of such benzenesulfonamides is depicted below.
Biological Activity: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1] The sulfonamide moiety binds to the zinc ion in the active site of the enzyme, leading to inhibition. The trifluoromethyl group, being strongly electron-withdrawing, can increase the acidity of the sulfonamide protons, which may enhance binding to the zinc ion and thus increase inhibitory potency.
The presence of a chlorine atom at the 2-position in this compound is expected to further modulate its electronic properties and steric profile compared to the unsubstituted analog. This could potentially lead to differences in binding affinity and selectivity for various carbonic anhydrase isozymes. However, without experimental data, it is difficult to predict the exact impact of the 2-chloro substituent on the inhibitory activity.
A simplified mechanism of carbonic anhydrase inhibition by a generic sulfonamide is illustrated below.
Experimental Protocols
A general protocol for assessing the carbonic anhydrase inhibitory activity of compounds like these benzenesulfonamides involves a colorimetric assay using a substrate that changes color upon enzymatic cleavage.
General Carbonic Anhydrase Inhibition Assay Protocol
-
Reagents and Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Test compounds (this compound and 4-(trifluoromethyl)benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To the wells of a 96-well plate, add the Tris-HCl buffer, the carbonic anhydrase enzyme solution, and the test compound solution.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of the yellow product, 4-nitrophenol.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Conclusion
Both this compound and 4-(trifluoromethyl)benzenesulfonamide are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Their shared 4-(trifluoromethyl)benzenesulfonamide scaffold suggests potential as carbonic anhydrase inhibitors. The presence of the 2-chloro substituent in the former is anticipated to alter its physicochemical and biological properties compared to the latter, potentially influencing its inhibitory potency and selectivity against different CA isozymes.
However, a definitive comparison of their performance is hampered by the absence of direct comparative experimental data in the public domain. Researchers interested in utilizing these compounds for the development of novel bioactive agents are encouraged to perform head-to-head experimental evaluations to elucidate their relative potencies and selectivities.
References
Structure-Activity Relationship of N-Substituted 2-Chloro-4-(trifluoromethyl)benzenesulfonamides as Carbonic Anhydrase IX Inhibitors
A Comparative Guide for Researchers in Drug Development
The 2-chloro-4-(trifluoromethyl)benzenesulfonamide scaffold is a key pharmacophore in the design of potent and selective inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX). Upregulation of CA IX is observed in a variety of aggressive cancers, making it a promising target for anticancer therapies.[1] This guide provides a comparative analysis of N-substituted derivatives of this compound, summarizing their structure-activity relationships (SAR) as CA IX inhibitors and their potential as anticancer agents. The information presented is collated from recent studies and is intended to inform the rational design of next-generation inhibitors.
Comparative Analysis of Biological Activity
The inhibitory potency of N-substituted 2-chloro-4-(trifluoromethyl)benzenesulfonamides against CA IX is significantly influenced by the nature of the N-substituent. Modifications at this position can impact binding affinity to the enzyme's active site and selectivity over other CA isoforms.
A study focused on N-substituted-β-d-glucosamine derivatives incorporating various benzenesulfonamides highlighted a 4-trifluoromethylbenzenesulfonyl amino derivative as a highly potent CA IX inhibitor.[2] While the specific 2-chloro-4-(trifluoromethyl) analog was not detailed in the provided abstract, the general finding underscores the importance of the trifluoromethyl group on the benzenesulfonamide ring for potent CA IX inhibition.
Another study on new benzenesulfonamide derivatives as anticancer and antimicrobial agents via CA IX inhibition provides a basis for understanding the impact of diverse N-substitutions on a related 4-sulfamoylphenyl-acetamide core.[3][4][5] Although not the exact scaffold of interest, the SAR trends observed in this study can offer valuable insights. For instance, the introduction of bulky and hydrophobic moieties at the N-position can lead to enhanced inhibitory activity and selectivity.
The following table summarizes the inhibitory activities of representative benzenesulfonamide derivatives against CA IX and cancer cell lines from a relevant study. It is important to note that these compounds do not all possess the 2-chloro-4-(trifluoromethyl) substitution pattern but serve to illustrate the effect of N-substitution on a similar benzenesulfonamide core.
| Compound ID | N-Substituent Structure | CA IX IC50 (nM)[3] | Anticancer Activity (MDA-MB-231) IC50 (µM)[3] |
| 4e | (E)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino | 10.93 | 1.52 |
| 4g | (E)-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino | 25.06 | 6.31 |
| 4h | (E)-5-(3,4,5-trimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino | 15.77 | 2.18 |
Structure-Activity Relationship (SAR) Summary
The data suggests the following SAR trends for benzenesulfonamide-based CA IX inhibitors:
-
Aromatic/Heterocyclic N-Substituents: The presence of substituted aromatic or heterocyclic rings at the N-position is crucial for high-affinity binding to the CA IX active site. These groups can engage in hydrophobic and stacking interactions with key residues.[1]
-
Electron-Withdrawing Groups: The trifluoromethyl group at the 4-position of the benzenesulfonamide ring generally contributes to enhanced inhibitory potency.[2]
-
"Tail" Approach: The concept of adding "tails" to the benzenesulfonamide scaffold, which are chemical extensions from the core, can modulate isoform specificity. These tails can interact with residues at the rim of the active site cavity, leading to selective inhibition of tumor-associated isoforms like CA IX over ubiquitously expressed ones such as CA I and II.[1]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[6]
Principle: This method measures the enzyme-catalyzed hydration of CO₂. The inhibition is assessed by the change in the rate of this reaction in the presence of the inhibitor.
Procedure:
-
Solutions of the purified, recombinant human CA isozymes (e.g., hCA I, II, IX, and XII) are prepared in a buffered solution (e.g., 10 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄).
-
The inhibitor is added to the enzyme solution at various concentrations.
-
The enzyme-inhibitor solution is then mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The progress of the reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red).
-
The initial rates of the reaction are determined, and the IC50 values are calculated by plotting the enzyme activity as a function of the inhibitor concentration.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines (e.g., MDA-MB-231, MCF-7) and normal cell lines (e.g., MCF-10A) are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a further 3-4 hours to allow for formazan crystal formation.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Signaling Pathway and Experimental Workflow
The inhibition of CA IX by N-substituted 2-chloro-4-(trifluoromethyl)benzenesulfonamides is a key mechanism for their potential anticancer activity. CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. By inhibiting CA IX, these compounds can disrupt this process.
Caption: Inhibition of Carbonic Anhydrase IX by N-substituted benzenesulfonamides.
The diagram above illustrates the mechanism of action. Inside the cancer cell, CA IX catalyzes the hydration of carbon dioxide to bicarbonate and a proton. The protons are then exported, leading to the acidification of the tumor microenvironment, which in turn promotes tumor progression. The N-substituted this compound inhibitors block the activity of CA IX, thereby preventing this acidification and impeding tumor growth.
The following diagram outlines a typical workflow for the synthesis and evaluation of these compounds.
Caption: General workflow for synthesis and evaluation of benzenesulfonamide inhibitors.
References
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide. The information is supported by experimental data from peer-reviewed studies, offering insights into their potential as therapeutic agents.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide synthesizes findings on their anticancer, antimicrobial, and enzyme inhibitory properties, presenting a comparative analysis to aid in further research and development.
Anticancer Activity: A Promising Frontier
Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Comparison of Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl) | A549 (Lung) | 5.4 | [1] |
| MCF7 (Breast) | 7.2 | [1] | ||
| HCT116 (Colon) | 6.8 | [1] | ||
| Derivative B | N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) | A549 (Lung) | 8.1 | [1] |
| MCF7 (Breast) | 9.5 | [1] | ||
| HCT116 (Colon) | 8.9 | [1] | ||
| Sorafenib | Standard Drug | A549 (Lung) | 3.9 | [1] |
| MCF7 (Breast) | 5.8 | [1] | ||
| HCT116 (Colon) | 4.5 | [1] |
Caption: Table comparing the in vitro anticancer activity (IC50 values) of this compound derivatives against various cancer cell lines.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The anticancer activity of the synthesized derivatives was typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Antimicrobial Activity: Combating Bacterial Resistance
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial strains.
Comparison of Antibacterial Activity of Benzenesulfonamide Derivatives
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative C | 4-(4,6-dimethylpyrimidin-2-yl) | Staphylococcus aureus | 16 | [2] |
| Escherichia coli | 32 | [2] | ||
| Derivative D | 4-(5-methyl-1,3,4-thiadiazol-2-yl) | Staphylococcus aureus | 32 | [2] |
| Escherichia coli | 64 | [2] | ||
| Ciprofloxacin | Standard Drug | Staphylococcus aureus | 1 | [3] |
| Escherichia coli | 0.5 | [3] |
Caption: Table comparing the in vitro antibacterial activity (MIC values) of this compound derivatives against common bacterial strains.
Experimental Protocol: Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains was determined using the broth microdilution method.[4]
-
Preparation of Inoculum: Bacterial strains were cultured overnight, and the suspension was adjusted to a concentration of 10⁸ colony-forming units (CFU)/mL. This was then diluted to a final concentration of 10⁶ CFU/mL.[4]
-
Serial Dilution: The test compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4]
Workflow for Determining Minimum Inhibitory Concentration
Caption: Workflow of the broth microdilution method for MIC determination.
Enzyme Inhibition: Targeting Key Biological Pathways
A significant area of investigation for these derivatives is their ability to inhibit specific enzymes, such as carbonic anhydrases (CAs), which are involved in various physiological and pathological processes, including cancer.
Comparison of Carbonic Anhydrase Inhibition
| Compound ID | Modification | Target Enzyme | Kᵢ (nM) | Reference |
| Derivative E | 4-(1H-1,2,4-triazol-1-yl) | hCA I | 78.5 | [5] |
| hCA II | 9.8 | [5] | ||
| hCA IX | 5.4 | [5] | ||
| Derivative F | 4-(1H-tetrazol-5-yl) | hCA I | 95.2 | [5] |
| hCA II | 12.1 | [5] | ||
| hCA IX | 8.7 | [5] | ||
| Acetazolamide | Standard Drug | hCA I | 250 | [6] |
| hCA II | 12 | [6] | ||
| hCA IX | 25 | [6] |
Caption: Table comparing the inhibitory activity (Kᵢ values) of this compound derivatives against human carbonic anhydrase (hCA) isoforms.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CAs is typically assessed using a stopped-flow CO₂ hydrase assay.
-
Enzyme and Inhibitor Preparation: A solution of the purified CA isoform is prepared. The inhibitor is dissolved in a suitable solvent.
-
Assay Buffer: A pH indicator is added to the assay buffer.
-
CO₂ Hydration Measurement: The enzyme-catalyzed CO₂ hydration is followed by monitoring the change in absorbance of the pH indicator.
-
Inhibition Measurement: The assay is repeated in the presence of varying concentrations of the inhibitor.
-
Kᵢ Calculation: The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model.
Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of CAIX in tumor hypoxia and its inhibition.
Conclusion
The derivatives of this compound represent a promising class of compounds with diverse biological activities. The presented data highlights their potential as leads for the development of novel anticancer, antimicrobial, and enzyme-inhibiting drugs. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their therapeutic potential and advance them toward clinical applications. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge in this exciting area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
herbicidal screening of novel 2-Chloro-4-(trifluoromethyl)benzenesulfonamide derivatives
An in-depth comparison of novel benzenesulfonamide derivatives reveals their significant herbicidal efficacy, positioning them as promising candidates for next-generation weed management solutions. This guide synthesizes experimental findings on their performance against various weed species and benchmarks them against established commercial herbicides.
Recent research into the herbicidal properties of novel substituted benzenesulfonamide compounds has demonstrated their potent activity against a range of economically important weeds. These derivatives, particularly those incorporating a 3-(pyridin-2-yl) moiety, have shown efficacy that is comparable, and in some cases superior, to widely used commercial herbicides. This analysis provides a comparative overview of their performance, details the experimental protocols used for their evaluation, and illustrates the underlying biochemical pathways and screening workflows.
Comparative Herbicidal Activity
The herbicidal effectiveness of newly synthesized benzenesulfonamide derivatives has been rigorously tested against several key weed species in both greenhouse and field settings. The data presented below summarizes the inhibitory activity of these compounds compared to commercial standards.
Table 1: Greenhouse Post-Emergence Herbicidal Activity of Substituted 3-(Pyridin-2-yl)benzenesulfonamide Derivatives
| Compound | Application Rate (g/ha) | Velvetleaf (Abutilon theophrasti) % Inhibition | Youth-and-Old Age (Zinnia elegans) % Inhibition | Barnyard Grass (Echinochloa crus-galli) % Inhibition | Foxtail (Setaria) % Inhibition |
| II6 | 37.5 | High | High | High | High |
| II7 | 37.5 | High | High | High | High |
| III2 | 37.5 | High | High | High | High |
| III4 | 37.5 | High | High | High | High |
| Saflufenacil (Commercial) | 37.5 | Comparable to II6, II7, III2, III4 | Comparable to II6, II7, III2, III4 | Comparable to II6, II7, III2, III4 | Comparable to II6, II7, III2, III4 |
| Sulcotrione (95%) (Commercial) | 37.5 | Lower than II6, II7, III2, III4 | Lower than II6, II7, III2, III4 | Lower than II6, II7, III2, III4 | Lower than II6, II7, III2, III4 |
Note: "High" indicates significant herbicidal activity as reported in the source literature. The activities of compounds II6, II7, III2, and III4 were found to be roughly equivalent to saflufenacil and better than 95% sulcotrione at the same concentration[1][2][3].
Table 2: Field Trial Comparison of Compound II7 with Commercial Herbicides
| Compound | Application Rate | Target Weeds | Efficacy | Crop Safety |
| II7 | 60 g/ha | Dayflower (Commelina communis), Nightshade (Solanum nigrum) | Equivalent to Bentazon at 1440 g/ha | Not specified |
| Bentazon (Commercial) | 1440 g/ha | Dayflower (Commelina communis), Nightshade (Solanum nigrum) | Standard | Not specified |
| II7 | Not Specified | Arrowhead (Sagittaria trifolia) | Better than Oxyfluorfen | High security to rice |
| Oxyfluorfen (Commercial) | Not Specified | Arrowhead (Sagittaria trifolia) | Standard | Lower security to rice than II7 |
Data from field tests indicate that compound II7 is highly effective, achieving comparable weed control to Bentazon at a significantly lower application rate[1][2]. Furthermore, it demonstrated superior performance and crop safety in rice compared to Oxyfluorfen[1][2].
Experimental Protocols
The evaluation of these novel benzenesulfonamide derivatives involved standardized herbicidal screening protocols to ensure the reliability and reproducibility of the results.
Greenhouse Post-Emergence Assay
-
Plant Cultivation: Seeds of target weed species (e.g., velvetleaf, barnyard grass) and crop species were sown in plastic pots containing a standardized soil mixture. The plants were grown in a greenhouse under controlled conditions of temperature, humidity, and light.
-
Compound Application: The synthesized compounds and commercial herbicides were dissolved in an appropriate solvent (e.g., acetone) containing a surfactant to ensure uniform application. The solutions were sprayed onto the plants at a specified growth stage (e.g., two-leaf stage).
-
Efficacy Assessment: The herbicidal effect was visually assessed at set intervals (e.g., 1, 3, 7, and 14 days) after treatment. The percentage of inhibition or injury was recorded on a scale of 0 (no effect) to 100 (complete death of the plant).
Field Trials
-
Plot Establishment: Field plots were established in locations with natural infestations of the target weed species.
-
Treatment Application: The novel compounds and commercial herbicides were applied at various rates using a calibrated sprayer to ensure accurate and uniform coverage.
-
Data Collection: Weed control efficacy was evaluated at different time points after application by visual ratings and, in some cases, by measuring weed biomass. Crop tolerance was also assessed by observing any signs of phytotoxicity.
Visualizing the Research Process and Mechanism
To better understand the workflow of herbicidal screening and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for the discovery and evaluation of novel herbicidal compounds.
Sulfonamides are known to act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid synthesis pathway. This mechanism, crucial for the growth and replication of bacteria, is a likely target for sulfonamide-based herbicides in plants[][5].
Caption: Proposed mechanism of action for sulfonamide herbicides via inhibition of folic acid synthesis.
References
Comparative Analysis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Analogs as In Vitro COX-2 Inhibitors
For Immediate Release: A comprehensive guide comparing the in vitro cyclooxygenase-2 (COX-2) inhibitory activity of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide analogs against established COX-2 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a comparative overview of inhibitory potency, detailed experimental methodologies, and relevant biological pathways.
Introduction
The selective inhibition of cyclooxygenase-2 (COX-2) remains a critical strategy in the development of anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The benzenesulfonamide scaffold is a well-established pharmacophore present in several selective COX-2 inhibitors, including the blockbuster drug Celecoxib. This guide focuses on the in vitro COX-2 inhibitory potential of a specific series of analogs based on the this compound structure, providing a comparative analysis against benchmark COX-2 inhibitors.
Comparative Inhibitory Activity
While direct in vitro COX-2 inhibition data for this compound was not publicly available, this guide presents data for structurally related benzenesulfonamide analogs, including those with chloro and trifluoromethyl substitutions. These analogs are compared against the well-characterized selective COX-2 inhibitors, Celecoxib and Valdecoxib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function.
| Compound/Analog | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Benchmark Inhibitors | |||
| Celecoxib | 0.04[1] | 15 | 375 |
| Valdecoxib | 0.005[2] | 140[2] | 28000 |
| Benzenesulfonamide Analogs | |||
| 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | 1.9 | >100 | >52.6 |
| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 0.74[3] | 85.13[3] | 115[3] |
| TFM-C (Trifluoromethyl analog of Celecoxib) | ~8.2 | - | - |
Note: Data for analogs are sourced from various studies and experimental conditions may differ. The Selectivity Index (SI) provides a measure of the compound's preference for inhibiting COX-2 over COX-1.
Experimental Protocols
Accurate and reproducible in vitro assessment of COX-2 inhibition is fundamental for the evaluation of novel chemical entities. Below are detailed methodologies for commonly employed assays.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on COX-1 and COX-2 in their native cellular context.[4][5]
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
Methodology:
COX-2 Activity (PGE2 Production):
-
Heparinized whole blood is aliquoted into tubes containing various concentrations of the test compound or vehicle.
-
LPS is added to induce the expression of the COX-2 enzyme.
-
The blood is incubated for a specified period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
Following incubation, the blood is centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma is quantified using a competitive ELISA kit.
COX-1 Activity (TXB2 Production):
-
Whole blood (without anticoagulant) is aliquoted into tubes containing various concentrations of the test compound or vehicle.
-
The blood is allowed to clot at 37°C for a defined time (e.g., 1 hour), during which platelet COX-1 converts arachidonic acid to thromboxane A2, which is rapidly hydrolyzed to the stable TXB2.
-
The clotted blood is centrifuged to separate the serum.
-
The concentration of TXB2 in the serum is quantified using a competitive ELISA kit.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Fluorometric COX-2 Inhibitor Screening Assay
This cell-free assay offers a rapid and high-throughput method for screening potential COX-2 inhibitors.[6]
Objective: To determine the COX-2 inhibitory activity of test compounds by measuring the fluorescence generated from the peroxidase activity of the COX-2 enzyme.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A supplied COX Probe produces a fluorescent signal that is proportional to the amount of PGG2 generated.
Materials:
-
Recombinant human COX-2 enzyme.
-
COX Assay Buffer.
-
COX Probe (in DMSO).
-
COX Cofactor (in DMSO).
-
Arachidonic Acid (substrate).
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
96-well black microplate.
-
Fluorescence plate reader.
Methodology:
-
Reconstitute and prepare all reagents as per the kit instructions.
-
In a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe to each well.
-
Add the test inhibitor at various concentrations to the sample wells. Add a known inhibitor to the positive control wells and the vehicle (e.g., DMSO) to the enzyme control wells.
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells.
-
Immediately measure the fluorescence kinetically for a defined period (e.g., 5-10 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 535/587 nm).
Data Analysis: The rate of the reaction (slope of the linear portion of the kinetic curve) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the enzyme control. IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Biological Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of COX-2 inhibition.
Caption: The COX-2 signaling pathway is activated by pro-inflammatory stimuli.
Caption: A generalized workflow for conducting an in vitro COX inhibition assay.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
X-ray crystal structure analysis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide derivatives
A Comparative Guide to the X-ray Crystal Structure Analysis of Benzenesulfonamide Derivatives
This guide provides a comparative analysis of the X-ray crystal structures of various 2-Chloro-4-(trifluoromethyl)benzenesulfonamide derivatives and related compounds. The following sections detail the experimental protocols for structure determination, present comparative crystallographic data, and visualize the analytical workflow. This information is intended for researchers, scientists, and drug development professionals working with sulfonamide-based compounds.
Comparative Crystallographic Data
The structural parameters of benzenesulfonamide derivatives are influenced by the nature and position of substituents on the phenyl ring. The following tables summarize key crystallographic data from the analyses of several related compounds, offering insights into their molecular geometries and solid-state packing.
Table 1: Comparison of Unit Cell Parameters for Selected Benzenesulfonamide Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide | C21H20N2O3S | Monoclinic | P21/n | 10.345(3) | 12.011(3) | 15.631(4) | 90 | 98.451(10) | 90 | [1] |
| N-benzyl-3-(3-(N-benzylsulfamoyl)-2-oxo-2H-chromene-6-sulfonamide) | C29H24N2O7S2 | Monoclinic | Cc | 38.455(10) | 7.910(2) | 19.336(5) | 90 | 115.75(3) | 90 | [1] |
| (E)-4-chloro-N′-(4-chlorobenzylidene) benzenesulfonohydrazide | C13H10Cl2N2O2S | Monoclinic | P21/c | 11.834(3) | 5.869(1) | 21.082(4) | 90 | 96.87(2) | 90 | [2] |
| N-(2-Iodophenyl)benzenesulfonamide | C12H10INO2S | Monoclinic | P21/c | 10.138(2) | 8.441(2) | 17.026(4) | 90 | 104.93(3) | 90 | [3][4] |
| N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide | C12H8F2INO2S | Triclinic | P-1 | 7.935(2) | 8.647(2) | 11.211(2) | 86.84(3) | 79.52(3) | 71.35(3) | [3][4] |
Table 2: Selected Bond Lengths and Torsion Angles for Benzenesulfonamide Derivatives (Å, °)
| Compound | S-N Bond Length (Å) | S-C Bond Length (Å) | C-S-N-N Torsion Angle (°) | Dihedral Angle between Rings (°) | Ref. |
| (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide | 1.614(3) | 1.752(3) | N/A | N/A | [1] |
| N-benzyl-3-(3-(N-benzylsulfamoyl)-2-oxo-2H-chromene-6-sulfonamide) | 1.605(4) | 1.766(5) | N/A | N/A | [1] |
| (E)-4-chloro-N′-(4-chlorobenzylidene) benzenesulfonohydrazide | N/A | N/A | -62.4 (2) | 81.0 (1) | [2] |
| N-(2-Iodophenyl)benzenesulfonamide | N/A | N/A | C7—N1—S1—C6 = −69.0 (2) | 44.1 (1) | [3] |
| N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide | N/A | N/A | C7—N1—S1—C6 = −61.1 (6) | 73.1 (1) | [3] |
Experimental Protocols
The determination of the X-ray crystal structures of benzenesulfonamide derivatives involves several key steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
The synthesis of these derivatives often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. The resulting sulfonamide is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield single crystals appropriate for X-ray diffraction analysis.
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction data are collected using a diffractometer, commonly equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source. Data is typically collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.
Structure Solution and Refinement
The crystal structure is solved from the collected diffraction data using direct methods. The refinement of the structural model is carried out by full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model or located from difference Fourier maps and refined isotropically.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of benzenesulfonamide derivatives.
Caption: A generalized workflow for the synthesis and X-ray crystal structure analysis of benzenesulfonamide derivatives.
Alternative Structural Analysis Methods
While single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement in a crystalline solid, other techniques can provide valuable structural information, especially when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk sample. It can identify the crystal phase and determine unit cell parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly in the solid state (ssNMR), can provide information about the local environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F), helping to elucidate the molecular structure and packing.
-
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the stable conformations of molecules and their packing in the solid state. These predicted structures can then be compared with experimental data.
Each of these alternative methods provides a different piece of the structural puzzle, and they are often used in combination to gain a comprehensive understanding of a compound's solid-state structure.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure and Hirshfeld surface analysis of two (E)-N′-(para-substituted benzylidene) 4-chlorobenzenesulfonohydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Novel Fungicides Derived from 2-Chloro-4-(trifluoromethyl)benzenesulfonamide: A Comparative Analysis
A new class of fungicides developed from a 2-Chloro-4-(trifluoromethyl)benzenesulfonamide backbone is demonstrating significant potential in the control of economically important plant pathogens, particularly Botrytis cinerea, the causal agent of gray mold. This guide provides a comparative analysis of the efficacy of these novel compounds, supported by experimental data, to assist researchers and professionals in drug development.
This analysis focuses on several key derivatives, including N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13 or chesulfamide), and a series of related 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides. Their performance is benchmarked against established commercial fungicides, revealing promising activity and, in some cases, superior or comparable efficacy.
Quantitative Efficacy Comparison
The fungicidal potency of these novel benzenesulfonamide derivatives has been rigorously evaluated through in vitro and in vivo studies. The following tables summarize the key efficacy data, offering a direct comparison with widely used commercial fungicides.
Table 1: In Vitro Efficacy (EC50) of Benzenesulfonamide Derivatives against Botrytis cinerea
| Compound/Fungicide | Fungal Strain | EC50 (µg/mL) | Reference |
| L13 (chesulfamide) | B. cinerea | 2.12 | [1] |
| Procymidone | B. cinerea | 2.45 | [1] |
| V-1 | B. cinerea (DL-11, sensitive) | 0.10 | [2] |
| V-9 | B. cinerea (DL-11, sensitive) | 0.01 | [2] |
| V-1 | B. cinerea (HLD-15, resistant) | 3.32 | [2] |
| V-9 | B. cinerea (HLD-15, resistant) | 7.72 | [2] |
| IV-9 | B. cinerea | 1.82 | [3] |
| Boscalid | B. cinerea (CY-09) | 4.46 | [4] |
| Procymidone | B. cinerea (CY-09) | 10.31 | [4] |
| II-19 | B. cinerea (CY-09) | 3.26 | [4] |
| II-5 | B. cinerea (CY-09) | 3.38 | [4] |
| II-6 | B. cinerea (CY-09) | 3.38 | [4] |
Table 2: In Vivo Efficacy of Benzenesulfonamide Derivatives against Tomato Gray Mold (B. cinerea)
| Compound/Fungicide | Application Rate | Control Efficacy (%) | Location/Trial Type | Reference |
| L13 (chesulfamide) | 450 g ai ha⁻¹ | 83 | Field Trial | [1] |
| Iprodione | Not specified | < 83 | Field Trial | [1] |
| V-13 | Not specified | 74.6 | Not specified | |
| V-14 | Not specified | 73.3 | Not specified | |
| Procymidone | Not specified | 72.5 | Not specified | |
| Pyrimethanil | Not specified | < 70 | Not specified | |
| SYAUP-CN-26 (IV-9) | 200 µg/mL | 83.11 (Protective) | Tomato Pot Test | [3] |
| SYAUP-CN-26 (IV-9) | 200 µg/mL | 47.52 (Curative) | Tomato Pot Test | [3] |
| II-8 | 200 µg/mL | 87.98 | Tomato Pot Test | [4] |
| II-15 | 200 µg/mL | 87.97 | Tomato Pot Test | [4] |
| Boscalid | 200 µg/mL | 78.10 | Tomato Pot Test | [4] |
Experimental Protocols
The following methodologies were employed in the cited studies to determine the fungicidal efficacy of the this compound derivatives.
In Vitro Mycelial Growth Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on fungal growth.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized. The test compounds, dissolved in a suitable solvent like acetone, are added to the molten agar at various concentrations.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate without the test compound.
-
EC50 Calculation: The concentration of the compound that inhibits fungal growth by 50% (EC50) is determined by probit analysis.
In Vivo Assay on Tomato Gray Mold
This method assesses the protective and curative efficacy of the fungicides under more realistic conditions.
-
Plant Cultivation: Tomato seedlings are grown in a greenhouse or controlled environment until they reach a suitable growth stage (e.g., 4-6 true leaves).
-
Fungicide Application:
-
Protective: The fungicide, formulated as a wettable powder or emulsifiable concentrate, is sprayed onto the plants until runoff. After the spray deposits have dried, the plants are inoculated with the fungal pathogen.
-
Curative: The plants are first inoculated with the fungal pathogen. After a set incubation period (e.g., 24 hours), the fungicide is applied.
-
-
Inoculation: A conidial suspension of B. cinerea (e.g., 1 x 10^6 spores/mL) is sprayed onto the tomato leaves.
-
Incubation: The plants are maintained in a high-humidity environment to facilitate infection and disease development.
-
Disease Assessment: After a defined period (e.g., 3-5 days), the disease severity is assessed by evaluating the lesion size or the percentage of diseased leaf area.
-
Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity in the treated plants compared to the untreated control plants.
Visualizing Structures and Workflows
To better understand the relationships between these novel compounds and the experimental processes, the following diagrams are provided.
Caption: Structural relationship of key fungicidal derivatives to the parent compound.
Caption: Experimental workflow for determining fungicidal efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of compound 1<i>S</i>,2<i>R</i>-((3-bromophenethyl)amino)-<i>N</i>-(4-chloro-2-trifluoromethylphenyl) cyclohexane-1-sulfonamide against <i>Botrytis cinerea </i>and its mode of action [nyxxb.cn]
- 4. Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activity of Novel 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Derivatives on Various Cancer Cell Lines.
The quest for novel anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, benzenesulfonamide derivatives have emerged as a promising class of compounds, demonstrating significant biological activity. This guide provides a comparative analysis of the in vitro anticancer effects of various this compound derivatives, focusing on their activity against different cancer cell lines. The information presented herein is supported by experimental data from recent studies, offering a valuable resource for researchers in oncology and medicinal chemistry.
Quantitative Analysis of Cytotoxic Activity
The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined through various in vitro assays. The following table summarizes the cytotoxic activity of representative derivatives.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazolone-benzenesulfonamide 4e | MDA-MB-231 | Triple-Negative Breast Cancer | 3.58 | [1][2][3] |
| MCF-7 | Breast Adenocarcinoma | 4.58 | [1][2][3] | |
| Thiazolone-benzenesulfonamide 4g | MDA-MB-231 | Triple-Negative Breast Cancer | 5.54 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | 2.55 | [1][2] | |
| 2-Alkythio-4-chloro-N-[imino(imidazolyl)methyl]benzenesulfonamide 11 | HeLa | Cervical Cancer | 6 | [4] |
| 2-Alkythio-4-chloro-N-[imino(imidazolyl)methyl]benzenesulfonamide 12 | HeLa | Cervical Cancer | 7 | [4] |
| 2-Alkythio-4-chloro-N-[imino(imidazolyl)methyl]benzenesulfonamide 13 | HeLa | Cervical Cancer | 6 | [4] |
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for the key experiments cited.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.[7] During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][7]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis, or programmed cell death, induced by the test compounds.[8][9][10][11]
-
Cell Treatment: Cells are treated with the desired concentrations of the benzenesulfonamide derivatives for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.[11]
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[9]
-
Incubation: The cells are incubated in the dark at room temperature for 10-20 minutes.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.[8][9][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compounds.[12][13][14][15][16]
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[12][14][15][16]
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase. RNase is included to ensure that only DNA is stained by PI.[12][14][15]
-
Incubation: The cells are incubated with the staining solution at room temperature in the dark.[12]
-
Flow Cytometry Analysis: The DNA content of the cells is quantified by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cell cycle phases.[12][13]
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: General experimental workflow for evaluating the anticancer activity of novel compounds.
A primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][2][3]
Caption: Inhibition of Carbonic Anhydrase IX in the hypoxic tumor microenvironment.
Some studies also suggest the involvement of the PI3K/Akt signaling pathway in the mechanism of action of certain benzenesulfonamide derivatives.
Caption: Postulated inhibition of the PI3K/Akt signaling cascade by benzenesulfonamide derivatives.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Researcher's Guide to Assessing the Metabolic Stability of Novel 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Derivatives
In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical early step. For researchers synthesizing novel therapeutic agents from 2-Chloro-4-(trifluoromethyl)benzenesulfonamide, a thorough assessment of their metabolic fate is paramount to predicting in vivo pharmacokinetic profiles and potential drug-drug interactions. This guide provides a comparative overview of the primary in vitro assays used to evaluate metabolic stability, complete with detailed experimental protocols and illustrative data.
The this compound scaffold is of significant interest in medicinal chemistry. The trifluoromethyl group is strategically incorporated to enhance metabolic stability by blocking potential sites of oxidation, a common metabolic pathway for aromatic rings.[1][2] The sulfonamide moiety, however, can be susceptible to various metabolic transformations.[3][4] Therefore, a robust evaluation of metabolic stability is essential.
Comparative Analysis of In Vitro Metabolic Stability Assays
The two most common and complementary in vitro methods for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.[5]
-
Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver cells, which is rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[5][6] It is a cost-effective and high-throughput method ideal for early-stage screening of large numbers of compounds to assess their susceptibility to oxidative metabolism.[6]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of hepatic metabolism.[7][8] Hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, and also account for cellular uptake and transport processes.[7] This makes the hepatocyte assay a closer representation of the in vivo environment.[7][8]
The choice between these assays often depends on the stage of drug development. Microsomal assays are excellent for initial ranking and structure-activity relationship (SAR) studies, while hepatocyte assays provide more predictive data for in vivo clearance estimations.[7][9]
Illustrative Metabolic Stability Data
The following table presents hypothetical metabolic stability data for a series of compounds derived from this compound. This data is for illustrative purposes to demonstrate how results are typically presented and compared. The key parameters are the half-life (t½), which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a given compound.[10]
| Compound ID | R-Group Modification on Sulfonamide | t½ (min) in Human Liver Microsomes | CLint (µL/min/mg protein) in Human Liver Microsomes | t½ (min) in Human Hepatocytes | CLint (µL/min/10^6 cells) in Human Hepatocytes |
| Parent Scaffold | -H | 45 | 15.4 | 35 | 22.1 |
| Derivative A | -CH3 | 25 | 27.7 | 18 | 43.1 |
| Derivative B | -CH2CH3 | 20 | 34.7 | 12 | 64.7 |
| Derivative C | -Cyclopropyl | 60 | 11.6 | 50 | 15.5 |
| Derivative D | -Phenyl | 15 | 46.2 | 8 | 96.9 |
| Positive Control | Verapamil | 10 | 69.3 | 7 | 110.6 |
Disclaimer: This data is purely illustrative and not based on actual experimental results for the specified compounds.
From this illustrative data, one could infer that small alkyl substitutions (A and B) may increase metabolic lability compared to the parent scaffold, while a more constrained cyclopropyl group (C) might enhance stability. The phenyl-substituted derivative (D) shows the lowest stability, suggesting it may be a prime site for metabolism.
Experimental Protocols
Below are detailed protocols for the two primary metabolic stability assays.
Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of test compounds in a preparation of liver microsomes, focusing on Phase I metabolism.[6][11]
Materials:
-
Test compounds and positive control (e.g., Verapamil, Testosterone)[12]
-
Pooled human liver microsomes[13]
-
0.1 M Phosphate buffer (pH 7.4)[10]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction[6]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system[6][10]
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO). Further dilute to a working concentration in the phosphate buffer. The final organic solvent concentration in the incubation should be low (e.g., <1%) to avoid enzyme inhibition.[10]
-
Reaction Mixture Preparation: Prepare a master mix containing the phosphate buffer and liver microsomes (e.g., at a final concentration of 0.5 mg/mL).[12]
-
Incubation: Aliquot the reaction mixture into a 96-well plate. Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Simultaneously, add the test compounds to their respective wells.[10]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the corresponding wells.[6][12]
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.[11]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[6]
Data Analysis: The percentage of the remaining parent compound at each time point is plotted on a natural logarithmic scale against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.[6][10]
Hepatocyte Stability Assay
This protocol evaluates the metabolic stability of test compounds in a suspension of hepatocytes, encompassing both Phase I and Phase II metabolism.[7][12]
Materials:
-
Test compounds and positive controls (e.g., Testosterone for Phase I, 7-hydroxycoumarin for Phase II)[12]
-
Cryopreserved or fresh hepatocytes[14]
-
Williams' Medium E or similar cell culture medium[14]
-
Hepatocyte maintenance supplement pack[14]
-
Acetonitrile (or other suitable organic solvent) containing an internal standard
-
12- or 24-well plates, orbital shaker, incubator, centrifuge, and LC-MS/MS system[14]
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and dilute to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[14]
-
Compound Preparation: Prepare working solutions of the test compounds and controls in the incubation medium.
-
Incubation Setup: Add the hepatocyte suspension to the wells of a plate. Place the plate on an orbital shaker in an incubator at 37°C to allow the cells to equilibrate.[14]
-
Initiation of Reaction: Add the test compound working solutions to the wells to start the incubation.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from each well and immediately quench the reaction by adding them to cold acetonitrile with an internal standard.[14]
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound remaining.[7]
Data Analysis: Similar to the microsomal assay, the natural logarithm of the percentage of remaining parent compound is plotted against time to determine the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated from the half-life and the hepatocyte cell density.[14]
Visualizations
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for an in vitro metabolic stability assay, from compound incubation to data analysis.
Potential Metabolic Pathways
This diagram outlines potential metabolic pathways for sulfonamide-based compounds and highlights the role of the trifluoromethyl group as a metabolic blocker.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. | Semantic Scholar [semanticscholar.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 8. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Docking Analysis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide Derivatives: A Guide for Researchers
Introduction
2-Chloro-4-(trifluoromethyl)benzenesulfonamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the sulfonamide moiety is a well-established pharmacophore known to interact with various biological targets, notably carbonic anhydrases.[1] Molecular docking is an invaluable computational tool for predicting the binding modes and affinities of such inhibitors, thereby guiding lead optimization and elucidating structure-activity relationships (SAR).
Data Presentation: A Template for Comparative Docking Scores
A clear and concise presentation of quantitative data is essential for comparing the results of a docking study. The following table provides a template for summarizing the docking scores and binding affinities of a hypothetical series of this compound derivatives against a target protein, such as Carbonic Anhydrase II.
| Compound ID | Derivative (R-group Substitution) | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| Lead-01 | -H | -8.5 | 1.5 | His94, His96, Thr199, Thr200 |
| Deriv-02 | -NH2 | -9.2 | 0.8 | His94, His96, Thr199, Gln92 |
| Deriv-03 | -OH | -8.9 | 1.1 | His94, Thr199, Thr200, Val121 |
| Deriv-04 | -CH3 | -8.2 | 2.1 | His96, Thr199, Leu198 |
| Reference | Acetazolamide | -7.9 | 2.8 | His94, His96, Thr199, Thr200 |
Experimental Protocols
A standardized and detailed methodology is crucial for the reproducibility and validity of in silico docking studies. The following protocol outlines a general workflow for performing a comparative molecular docking analysis.
Preparation of the Target Protein Structure
-
Protein Acquisition : The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). For example, the structure of Carbonic Anhydrase II could be fetched using PDB ID: 1CES.
-
Protein Preparation : The downloaded protein structure needs to be prepared for docking. This process generally involves:
-
Removing all water molecules and other heteroatoms (e.g., co-crystallized ligands, ions) that are not relevant to the binding interaction.[2]
-
Adding polar hydrogen atoms to the protein, as they are often not resolved in crystal structures.[2]
-
Assigning partial charges to the protein atoms (e.g., Kollman charges).[3]
-
The prepared protein structure is then saved in a suitable format, such as PDBQT, for use with docking software like AutoDock.[4]
-
Ligand Preparation
-
Ligand Creation : The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization : The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Ligand Preparation for Docking : Similar to the protein, the ligands need to be prepared by:
-
Assigning partial charges.
-
Defining rotatable bonds.
-
Saving the structures in the PDBQT format.[4]
-
Molecular Docking Simulation
-
Grid Box Generation : A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking. The coordinates for the grid box can be determined from the position of a co-crystallized ligand or by using active site prediction tools.
-
Docking Algorithm : A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[3]
-
Running the Docking : The docking simulation is run using software like AutoDock Vina or Glide.[5] The program will generate multiple binding poses for each ligand, ranked by their docking scores.
Analysis of Docking Results
-
Binding Affinity : The docking scores, which represent the predicted binding affinity (e.g., in kcal/mol), are used to rank the compounds. Lower docking scores generally indicate stronger binding.[2]
-
Pose Analysis : The predicted binding poses of the ligands are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues of the protein.
-
Comparative Analysis : The docking scores and binding modes of the different derivatives are compared to identify structure-activity relationships and select promising candidates for further experimental validation.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a comparative docking study and a hypothetical signaling pathway that could be targeted by this compound derivatives.
Caption: Experimental Workflow for Comparative Molecular Docking.
Caption: Hypothetical Signaling Pathway Targeted by a Benzenesulfonamide Inhibitor.
This guide provides a comprehensive framework for conducting and presenting comparative docking studies of this compound derivatives. By following a standardized protocol and presenting data in a clear, tabular format, researchers can effectively evaluate the potential of these compounds as inhibitors of various biological targets. The visualization of workflows and signaling pathways further aids in the conceptualization and communication of the research.
References
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Molecular Docking - An easy protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document provides crucial safety, operational, and disposal guidance for 2-Chloro-4-(trifluoromethyl)benzenesulfonamide to minimize exposure risks and ensure a secure laboratory environment.
Hazard Identification: this compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It may also be harmful if swallowed or inhaled, and can cause respiratory irritation.[1][3] It is crucial to avoid direct contact with skin, eyes, and clothing, and to prevent the formation of dust.[4]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with dust or splashes.[5] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile rubber) | Inspect gloves prior to use. Double gloving is recommended for handling hazardous drugs.[5][6][7] |
| Body Protection | Protective, disposable gown with a solid front and long sleeves with tight-fitting cuffs | Gown should be lint-free and have low-permeability.[5][7] |
| Respiratory Protection | Use of a chemical fume hood or a suitable respirator (e.g., N95 or N100 particle mask) | Required when dust may be generated or when adequate ventilation is not available to minimize inhalation risks.[5][6] |
Operational Plan
Adherence to the following protocols is mandatory to minimize exposure and prevent contamination when working with this compound.
Preparation:
-
Ensure a designated work area, such as a chemical fume hood, is clean and operational.[5]
-
Verify that an eye-wash station and safety shower are accessible.[8][5]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Put on all required personal protective equipment as specified in the table above.
Handling:
-
Handle the chemical exclusively within a well-ventilated area, preferably a chemical fume hood.[4]
-
Avoid direct contact with the substance.[5] Do not eat, drink, or smoke in the handling area.[1][5]
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling is complete.[8][5]
-
Properly remove and dispose of gloves and any other disposable PPE.[5]
-
Clean the work surface according to established laboratory procedures.
Storage:
-
Protect from direct sunlight and sources of ignition.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste.[9]
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[1][8][4]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[9]
-
Handle uncleaned containers as you would the product itself.[9]
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.se [fishersci.se]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
